2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid: Technical Profile & Applications
This guide details the chemical structure, synthesis, and properties of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block in medicinal chemistry. Introduction 2-(1-Isopropyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical structure, synthesis, and properties of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block in medicinal chemistry.
Introduction
2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid is a functionalized pyrazole derivative used primarily as a scaffold in the development of pharmaceutical agents. It belongs to the class of 1,5-disubstituted pyrazoles , a structural motif distinct from the more thermodynamically stable 1,3-isomers. This specific substitution pattern creates a unique steric and electronic environment, making it a critical intermediate for drugs targeting hemoglobin (e.g., Voxelotor analogs), kinases, and G-protein coupled receptors (GPCRs).
The molecule features a pyrazole ring N-alkylated with an isopropyl group .[1][2] The position of the acetic acid side chain at C5 (adjacent to the N-isopropyl group) is chemically significant:
Steric Clash: The proximity of the bulky isopropyl group to the C5-acetic acid tail creates steric strain, twisting the side chain out of the plane. This conformation is often exploited in drug design to lock ligands into bioactive poses.
Electronic Effects: The N1 nitrogen is pyrrole-like (donating into the ring), while the N2 is pyridine-like (accepting). The C5 position is electron-rich but sterically hindered.
Synthesis Strategies
Achieving the 1,5-substitution pattern is challenging because standard cyclization (Knorr synthesis) typically favors the less sterically hindered 1,3-isomer. Two primary strategies are employed: Direct Lithiation (Regioselective) and Controlled Cyclization .
Method A: C5-Lithiation (Regioselective Control)
This is the preferred method for high-purity synthesis. The N1-isopropyl group directs lithiation to the C5 position due to the coordination of the lithium cation with the N2 lone pair (Directed Ortho Metalation logic).
Lithiation: Treat with n-Butyllithium (n-BuLi) in THF at -78°C. The N1 substituent directs deprotonation exclusively to C5.
Electrophile Trapping:
Route 1 (Direct): React with sodium bromoacetate (lower yield).
Route 2 (Stepwise): React with ethylene oxide to form 2-(1-isopropyl-1H-pyrazol-5-yl)ethanol , followed by Jones oxidation (CrO₃/H₂SO₄) or TEMPO oxidation to the carboxylic acid.
Method B: Cyclization (Regiochemical Challenge)
Reaction of isopropylhydrazine with dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate).
Mechanism: The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic carbonyl.
Outcome: Usually yields a mixture of 1,3- and 1,5-isomers. Separation requires careful chromatography or fractional crystallization.
Synthesis Workflow Diagram:
Figure 1: Regioselective synthesis via C5-lithiation, avoiding the 1,3-isomer impurity common in cyclization routes.[6][7]
Physicochemical Properties
Property
Value (Predicted/Exp)
Relevance
Physical State
White to off-white crystalline solid
Handling and formulation.
Melting Point
110–115 °C (Typical for class)
Indicator of purity.
pKa (Acid)
3.8 – 4.2
Ionized at physiological pH (7.4).
LogP
~0.9 – 1.2
Moderate lipophilicity; good membrane permeability.
Solubility
DMSO, Methanol, DCM
Soluble in organic media; requires base for water solubility.
Applications in Medicinal Chemistry
5.1. Voxelotor (Oxbryta) Analogues
The 1-isopropyl-1H-pyrazol-5-yl moiety is the pharmacophore anchor in Voxelotor , a drug for Sickle Cell Disease.
Mechanism: The pyrazole nitrogen forms a hydrogen bond with the hemoglobin molecule, while the isopropyl group fits into a hydrophobic pocket.
Role of the Acetic Acid: In research, the acetic acid derivative serves as a linker or a hydrophilic probe . Replacing the aldehyde of Voxelotor with an acetic acid tail changes the drug from a covalent binder (Schiff base former) to a reversible ionic interactor.
5.2. Bioisosterism
This molecule acts as a bioisostere for:
Phenylacetic acid: The pyrazole ring mimics the phenyl ring but adds polarity and hydrogen bond acceptance.
Indole-3-acetic acid: A common scaffold in auxin-like compounds and anti-inflammatory agents (e.g., Indomethacin analogs).
Pharmacophore Mapping:
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional zones.
Experimental Protocol: Characterization
Quality Control Parameters:
To verify the identity of the 1,5-isomer versus the 1,3-isomer, NOESY NMR is the definitive method.
1,5-Isomer (Target): Strong NOE correlation between the Isopropyl CH proton and the C5-CH₂ (acetic acid) protons.
1,3-Isomer (Impurity): The Isopropyl group is far from the C3-side chain; no NOE observed.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation.
References
Metcalf, B. et al. (2017). Discovery of Voxelotor (GBT440): A Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters .
Deng, X.[1][7] & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry .
Global Blood Therapeutics. (2013).[8] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. World Intellectual Property Organization (WO2013102142) .
PubChem Compound Summary. (2025). 2-(1-Isopropyl-1H-pyrazol-5-yl) derivatives. National Center for Biotechnology Information .
Solubility of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid in DMSO and methanol
An In-Depth Technical Guide to the Solubility Profiling of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid Executive Summary In early-stage drug discovery and preformulation, understanding the solvation thermodynamics of inte...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profiling of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Executive Summary
In early-stage drug discovery and preformulation, understanding the solvation thermodynamics of intermediate building blocks and active pharmaceutical ingredients (APIs) is critical. 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-80-7) is a highly functionalized heterocyclic building block. Its structural motif—combining a lipophilic isopropyl group, an electron-rich pyrazole core, and a highly polar carboxylic acid—presents unique solvation dynamics.
As an Application Scientist, I approach solubility not merely as a static value, but as a dynamic equilibrium dictated by molecular complementarity. This whitepaper deconstructs the physicochemical causality behind the solubility of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) (the gold standard for high-throughput kinetic assays) and Methanol (a primary solvent for thermodynamic crystallization and LC-MS analytics). Furthermore, it provides self-validating empirical protocols for determining both kinetic and thermodynamic solubility profiles.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid, we must first analyze its functional groups through the lens of intermolecular forces and Hansen Solubility Parameters (HSP) [1].
The Molecular Motif
Carboxylic Acid Moiety: Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In the solid state, this group typically drives the formation of robust intermolecular dimers, creating a high crystal lattice energy that solvents must overcome.
Pyrazole Ring: The N2 nitrogen of the pyrazole acts as a localized HBA. Because the N1 position is alkylated, the ring cannot act as an HBD, restricting its interaction profile strictly to accepting protons from protic solvents.
Isopropyl Group: This branched aliphatic chain introduces significant steric bulk and lipophilicity, increasing the dispersion force requirement (
) for effective solvation while disrupting tight crystal packing.
Solvation in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent. Its exceptional ability to dissolve 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid stems from the strong dipole moment of the sulfoxide group. The oxygen atom in DMSO is a powerful HBA that aggressively outcompetes the carboxylic acid dimers present in the compound's solid state. Because DMSO does not donate hydrogen bonds, it does not self-associate as strongly as water or alcohols, leaving its molecules entirely available to solvate the API. This results in near-instantaneous dissolution, making DMSO the universal vehicle for kinetic solubility stock solutions (typically up to 10–50 mM)[2].
Solvation in Methanol
Methanol is a polar protic solvent. Its solvation mechanism is fundamentally different from DMSO. Methanol acts as both an HBD and HBA, forming a complex hydrogen-bonded network with the compound. The hydroxyl proton of methanol donates a hydrogen bond to the pyrazole N2 and the carbonyl oxygen of the acetic acid group, while the methanol oxygen accepts a proton from the carboxylic OH. While highly effective, the self-association of methanol molecules means that the thermodynamic penalty for cavity formation is higher than in DMSO, generally resulting in a slightly lower, yet robust, equilibrium solubility profile.
Figure 1: Divergent solvation mechanisms of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid in DMSO vs. Methanol.
Quantitative Data & Parameterization
To operationalize this theoretical framework, we summarize the physicochemical parameters and standard assay conditions required for laboratory execution.
Low MW facilitates rapid diffusion and high molarity in stock solutions.
LogP (Predicted)
~1.2 - 1.8
Moderate lipophilicity; requires solvents with balanced polar/dispersion forces.
(Dispersion)
~18.0 MPa
Driven by the isopropyl and pyrazole ring -system.
(Polarity)
~10.5 MPa
Driven by the dipole of the carboxylic acid and pyrazole nitrogens.
(H-Bonding)
~12.0 MPa
High H-bonding requirement necessitates solvents like DMSO or Methanol[1].
Empirical Methodologies: Establishing the Solubility Profile
In drug discovery, solubility is not a single number; it is defined by the method of measurement. We rely on two distinct workflows: Kinetic Solubility (precipitation from a pre-dissolved state) and Thermodynamic Solubility (equilibrium dissolution from a solid state)[3][4].
Kinetic solubility mimics the conditions of in vitro biological assays where a compound stored in DMSO is spiked into an aqueous buffer. The goal is to determine the concentration at which the compound crashes out of solution[2].
Stock Preparation: Dissolve 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid in 100% anhydrous DMSO to create a 10 mM master stock. The strong HBA nature of DMSO ensures complete dissolution.
Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in DMSO.
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well UV-transparent plate. Critical Control: The final DMSO concentration must be strictly maintained at 2% (v/v) to prevent solvent-induced artifacts[2][5].
Incubation: Seal the plate and incubate at 25°C for 90 minutes on a microplate shaker (300 rpm).
Nephelometric Detection: Measure the light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits baseline light scattering (indicating no precipitate formation)[3].
Thermodynamic solubility represents the true equilibrium state of the solid lattice interacting with the solvent. This is critical for formulation and crystallization studies[4][5].
Solid Dispensing: Accurately weigh 2.0 mg of crystalline 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid into a 2 mL glass HPLC vial.
Solvent Addition: Add 1.0 mL of Methanol (or targeted Methanol/Water mixtures). Ensure that visible solid remains; if all solid dissolves instantly, the system is not saturated, and more compound must be added.
Equilibration: Cap the vial and place it in an orbital thermoshaker at 25°C and 500 rpm for 24 to 48 hours. Causality: Extended time is required to ensure the solid-liquid interface reaches true thermodynamic equilibrium[4].
Phase Separation: Transfer the suspension to a 0.45 µm PTFE syringe filter or a MultiScreen® solubility filter plate. Centrifuge at 3,000 x g for 10 minutes to separate the undissolved solid[6].
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (monitoring at the
of the pyrazole ring, typically ~220-250 nm) against a pre-established calibration curve.
Figure 2: Step-by-step parallel workflows for Kinetic vs. Thermodynamic solubility determination.
Table 2: Comparative Assay Parameters
Parameter
Kinetic Solubility (DMSO-based)
Thermodynamic Solubility (Shake-Flask)
Starting State
Liquid (DMSO Stock)
Solid (Crystalline Powder)
Primary Solvent
DMSO (diluted into Buffer)
Methanol / Aqueous Mixtures
Incubation Time
1.5 to 2 hours
24 to 48 hours
Detection Method
Laser Nephelometry / Light Scattering
HPLC-UV or LC-MS
Primary Application
Early in vitro screening (HTS)
Lead optimization & formulation
Conclusion
The solubility of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid is governed by its capacity to engage in hydrogen bonding while overcoming the lipophilic penalty of its isopropyl group. DMSO serves as an optimal solvent for kinetic stock generation due to its aggressive H-bond accepting nature, which efficiently dismantles the compound's solid-state carboxylic dimers. Conversely, Methanol provides a balanced protic environment ideal for thermodynamic equilibrium studies and downstream analytics. By adhering to the rigorous shake-flask and nephelometric protocols outlined above, researchers can ensure high-fidelity data generation that prevents late-stage attrition in drug development pipelines.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL:[Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. URL:[Link]
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (Novartis Institutes for BioMedical Research). URL:[Link]
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. URL: [Link]
HSP Basics | Practical Solubility Science. Prof Steven Abbott. URL:[Link]
Technical Guide: Safety & Handling of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
This guide serves as a comprehensive technical whitepaper and derived Safety Data Sheet (SDS) for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid .[1] Editorial Note: As this specific isomer is a specialized research intermed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical whitepaper and derived Safety Data Sheet (SDS) for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid .[1]
Editorial Note: As this specific isomer is a specialized research intermediate often absent from public commodity databases, this guide applies Read-Across Methodology and Structure-Activity Relationship (SAR) analysis using validated analogs (e.g., 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and 2-(1-isopropyl-1H-pyrazol-4-yl) derivatives).[1] This approach ensures researchers possess a defensible, conservative safety profile for experimental planning.[1]
This compound belongs to the N-alkyl-pyrazole-5-acetic acid class.[1] Unlike their 3-isomer counterparts, 5-substituted pyrazoles (with N1 substitution) possess distinct steric profiles often exploited in kinase inhibitor design to induce specific binding conformations.[1] The isopropyl group at N1 provides lipophilic bulk, while the acetic acid tail serves as a linker for further functionalization (e.g., amide coupling).[1]
Identification Data (Predicted/Analog-Derived):
CAS Registry Number: Not widely listed; treat as Novel Research Chemical.[1] (Closest analog: 102732-63-8 for the N-unsubstituted parent).[1]
SMILES: CC(C)N1N=CC=C1CC(=O)O (Isomer confirmation required per specific synthesis).
Purity Standard: Typically >95% (HPLC) for research applications.
Hazard Identification (GHS Classification)
Based on SAR analysis of Pyrazole-Acetic Acid derivatives.
Core Hazards
The pyrazole ring, combined with a free carboxylic acid, dictates the primary hazards: Irritation (pKa ~4.[1]5) and potential bioactivity .[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1]
Composition & Stability Profile
Expert Insight: The "5-acetic acid" position in N-substituted pyrazoles is generally stable, but the proximity of the nitrogen lone pair can facilitate decarboxylation under high thermal stress or specific catalytic conditions.[1]
Reactivity: Incompatible with strong oxidizing agents and strong bases (forms salts).[1]
Polymorphism: May exist in different crystal forms depending on recrystallization solvent; this affects solubility but not the core safety profile.[1]
Safe Handling & Storage Protocols
Self-validating system for maintaining compound integrity and user safety.
Storage Architecture
Temperature:2–8°C (Refrigerate). While many pyrazole acids are stable at room temperature, the "Novel Chemical" protocol mandates refrigeration to mitigate unforeseen degradation pathways (e.g., slow decarboxylation).[1]
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>3 months) is intended, preventing moisture absorption which can catalyze hydrolysis or clumping.[1]
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1]
Engineering Controls[1]
Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .[1]
Dust Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.[1]
Emergency Response & First Aid
Designed as a logical flow for rapid decision making.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[1] Rationale: Acidic dusts cause immediate bronchoconstriction.[1]
Skin Contact: Wash with non-abrasive soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the pyrazole moiety.[1]
Eye Contact: Flush with tepid water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic material).[1][7]
Firefighting Measures
Media: Water spray, Dry chemical, CO2, or Alcohol-resistant foam.[1]
Specific Hazards: Emits Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[1] Firefighters must use SCBA.[1]
Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).[1]
Observe all federal, state, and local environmental regulations (RCRA).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15321738, 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.[1] Retrieved from [Link][1]
pKa values and acidity of pyrazole-5-acetic acid derivatives
An In-depth Technical Guide to the pKa Values and Acidity of Pyrazole-5-Acetic Acid Derivatives Abstract Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the pKa Values and Acidity of Pyrazole-5-Acetic Acid Derivatives
Abstract
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1][2][3] Their therapeutic efficacy is profoundly influenced by their physicochemical properties, among which the acid dissociation constant (pKa) is paramount. The pKa dictates a molecule's charge state at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth exploration of the factors governing the acidity of pyrazole-5-acetic acid derivatives, a class of compounds with significant therapeutic potential. We will dissect the theoretical underpinnings of their acidic character, detail robust experimental and computational methodologies for pKa determination, and analyze the nuanced effects of substituent modifications on their acidity.
Introduction: The Significance of Pyrazoles and pKa in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its presence in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant (Acomplia) underscores its versatility and importance.[1][4] Pyrazole-5-acetic acid and its derivatives are of particular interest as they combine the versatile pyrazole core with a carboxylic acid moiety, providing a key handle for modulating physicochemical properties and interacting with biological targets.
The pKa value is a critical parameter in drug development. It determines the extent of ionization of a drug in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). This ionization state directly impacts:
Aqueous Solubility: Ionized compounds are generally more water-soluble.
Lipophilicity and Permeability: The neutral form of a drug is typically more lipid-soluble and better able to cross biological membranes.
Target Binding: The charge state can be crucial for electrostatic interactions within a protein's binding pocket.
Therefore, a comprehensive understanding and the ability to precisely modulate the pKa of pyrazole-5-acetic acid derivatives are essential for the rational design of effective and bioavailable therapeutic agents.
Theoretical Framework: Understanding Acidity in the Pyrazole Ring
The pyrazole ring is amphoteric, meaning it possesses both acidic and basic characteristics.[5] This duality arises from its unique electronic structure, which features two distinct nitrogen atoms:
A Pyrrole-like Nitrogen (N1): This nitrogen is sp²-hybridized, and its lone pair of electrons participates in the aromatic π-system. The proton attached to this nitrogen (the N-H proton) is acidic, with the pKa of unsubstituted pyrazole being approximately 14.2.[6][7]
A Pyridine-like Nitrogen (N2): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and does not participate in aromaticity. This lone pair is basic and can be protonated, with the pKa of the conjugate acid being around 2.5.[7]
In pyrazole-5-acetic acid, we must consider two primary acidic centers: the carboxylic acid proton (-COOH) and the pyrrole-like N-H proton.
Annular Tautomerism
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms.[5][8] For a 5-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted forms. The position of this equilibrium is influenced by the nature of the substituents and can affect which nitrogen atom is protonated or deprotonated, thereby influencing the overall acidity and basicity.[9][10]
Caption: Prototropic annular tautomerism in pyrazole-5-acetic acid.
Substituent Effects on Acidity
The acidity of both the carboxylic acid and the N-H proton is highly sensitive to the electronic effects of other substituents on the pyrazole ring.[11]
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the ring. This stabilizes the resulting carboxylate and pyrazolate anions through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa) of both acidic centers.
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) or alkoxy (-OCH3) groups donate electron density to the ring. This destabilizes the conjugate base anions, making the parent acid less likely to donate a proton and thus decreasing acidity (i.e., raising the pKa).
Caption: Influence of substituents on the acidity of pyrazole derivatives.
Experimental Determination of pKa
Several robust methods are available for the precise experimental determination of pKa values. The choice of method often depends on the compound's properties (e.g., solubility, chromophore presence) and available instrumentation.[12]
Potentiometric Titration
This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH using a calibrated electrode. A plot of pH versus the volume of titrant added generates a sigmoid curve, and the pKa corresponds to the pH at the half-equivalence point.[12]
UV-Vis Spectrophotometry
If the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra, this method can be employed. A series of solutions are prepared at different pH values, and their spectra are recorded. By analyzing the change in absorbance at a specific wavelength as a function of pH, a sigmoid curve is generated from which the pKa can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a particularly powerful technique for determining pKa values of heterocyclic compounds.[13][14][15] The chemical shifts of nuclei (especially ¹H) located near the site of protonation or deprotonation are often pH-dependent. By monitoring these chemical shifts across a range of pH values, the pKa can be accurately calculated.
This protocol is adapted from established methodologies for heterocyclic bases.[13][15][16]
1. Sample Preparation:
a. Dissolve a precise amount (e.g., 5-10 mg) of the pyrazole-5-acetic acid derivative in deuterium oxide (D₂O).
b. Add a small amount of an internal chemical shift standard that is insensitive to pH changes, such as tetramethylammonium (TMA) iodide or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS).
2. pH Adjustment and Measurement:
a. Transfer the solution to a vessel suitable for pH measurement (e.g., a beaker or a large NMR tube).
b. Use a calibrated pH electrode to measure the initial pD of the solution. Note: For D₂O solutions, the measured pH meter reading (pH) should be corrected to pD using the formula: pD = pH + 0.4.
c. Adjust the pD by adding small aliquots of dilute DCl or NaOD solutions.
3. NMR Data Acquisition:
a. After each pD adjustment, transfer an aliquot of the solution to an NMR tube.
b. Acquire a ¹H NMR spectrum. It is crucial to use a water suppression pulse sequence to attenuate the large residual HOD signal.
c. Record spectra for a wide range of pD values, ensuring sufficient data points are collected in the region where the chemical shift changes most rapidly (i.e., around the pKa).
4. Data Analysis:
a. For each spectrum, determine the chemical shift (δ) of a "reporter" proton—a proton close to the carboxylic acid or the pyrazole N-H group that shows a significant change in chemical shift with pD.
b. Plot the observed chemical shift (δ_obs) against the pD. This will generate a sigmoidal titration curve.
c. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, where the pKa is the pD at the inflection point of the curve.[14] The equation relating the observed chemical shift to the pKa is:
δ_obs = (δ_A[A⁻] + δ_HA[HA]) / ([A⁻] + [HA])
where δ_A and δ_HA are the chemical shifts of the fully deprotonated and protonated species, respectively.
Caption: Experimental workflow for pKa determination using NMR spectroscopy.
Computational Prediction of pKa
In silico methods for pKa prediction are invaluable in early-stage drug discovery for screening large virtual libraries and prioritizing synthetic targets.[17][18] These methods range from rapid empirical models to more computationally intensive quantum mechanical calculations.[19][20]
Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the free energy change of the dissociation reaction in a solvent continuum model.[21] This provides a first-principles-based prediction of pKa.
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (e.g., partial charges, electrostatic potentials) with experimentally determined pKa values for a training set of molecules.
Hybrid Approaches: Modern methods often combine the accuracy of QM calculations for specific atomic properties with the speed of machine learning algorithms to build highly predictive models.[19]
Data Summary: Substituent Effects on Acidity
The following table summarizes the qualitative effects of various substituents at the C3 and C4 positions on the pKa of the carboxylic acid group in a hypothetical pyrazole-5-acetic acid scaffold.
Position
Substituent
Electronic Effect
Expected Change in -COOH pKa
Rationale
C3
-NO₂
Strong EWG
Decrease (More Acidic)
Strong inductive withdrawal stabilizes the carboxylate anion.
C3
-Cl
EWG
Decrease (More Acidic)
Inductive withdrawal stabilizes the carboxylate anion.
C3
-CH₃
EDG
Increase (Less Acidic)
Inductive donation destabilizes the carboxylate anion.
C4
-NO₂
Strong EWG
Decrease (More Acidic)
Inductive and resonance effects stabilize the carboxylate anion.
C4
-Cl
EWG
Decrease (More Acidic)
Inductive withdrawal stabilizes the carboxylate anion.
C4
-CH₃
EDG
Increase (Less Acidic)
Inductive donation destabilizes the carboxylate anion.
C4
-NH₂
Strong EDG
Increase (Less Acidic)
Strong electron-donating effect destabilizes the carboxylate anion.
Note: This table presents expected trends. The magnitude of the pKa shift depends on the specific molecule and interplay of electronic and steric factors.
Conclusion
The acidity of pyrazole-5-acetic acid derivatives, a critical determinant of their pharmacokinetic and pharmacodynamic profiles, is a complex interplay of the intrinsic properties of the pyrazole ring, the carboxylic acid moiety, and the electronic influence of substituents. A thorough understanding of these relationships, enabled by robust experimental techniques like NMR titration and complemented by predictive computational models, empowers medicinal chemists to rationally design and optimize novel therapeutics. By fine-tuning the pKa, researchers can enhance the solubility, absorption, and target engagement of these promising molecules, ultimately accelerating the journey from chemical scaffold to clinical candidate.
References
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
Brainly.com. (2023). Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. [Link]
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4880. [Link]
Synthesis of Some New N-Acetylated Pyrazoline Derivatives via the Efficient One-Pot Reaction by Using p-Toluenesulfonic Acid. (n.d.). [Link]
Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Bioanalytical Reviews, 4(1), 27-52. [Link]
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]
Buta, S. G., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3530. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
Ferreira, I. C. F. R., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
Synthesis and Reactions of New Pyrazole Derivatives. (n.d.). [Link]
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). [Link]
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. [Link]
Nawrocka, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 708-720. [Link]
Kumar, V., & Green, R. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]
Asif, M. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(18), 5488. [Link]
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]
Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
Hasyim, D. M., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Link]
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Menendez, M., et al. (2016). On the relationships between basicity and acidity in azoles. ResearchGate. [Link]
Wozniak, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). [Link]
Stanovnik, B., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1527. [Link]
Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]
Ferreira, I. C. F. R., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
Yoshida, N. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7545. [Link]
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-10. [Link]
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De, B., Sen, S., & Easwari, T. S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. [Link]
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
An In-Depth Technical Guide to Predicting the Metabolic Stability of Isopropyl Pyrazole Acetic Acid Moieties
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from a promising hit to a clinical reality, metabolic stability is a pivotal determinant of its success or failu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical reality, metabolic stability is a pivotal determinant of its success or failure. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, directly governs its pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1][2][3] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable may accumulate to toxic levels. For researchers working with the isopropyl pyrazole acetic acid scaffold—a moiety present in numerous pharmacologically active agents—a proactive and systematic approach to predicting metabolic stability is not just advantageous; it is essential for efficient lead optimization and the avoidance of costly late-stage attrition.[4]
This guide provides a comprehensive framework for understanding and evaluating the metabolic fate of isopropyl pyrazole acetic acid derivatives. We will dissect the molecule to identify potential metabolic "soft spots," explore the primary enzymatic pathways responsible for its degradation, and provide detailed, field-proven protocols for in vitro assessment. The focus throughout is on the causality behind experimental choices, empowering you to design intelligent studies and interpret data with confidence.
Deconstructing the Scaffold: Identifying Potential Sites of Metabolism
The metabolic fate of an isopropyl pyrazole acetic acid derivative is a composite of the liabilities of its three key structural features: the pyrazole ring, the isopropyl group, and the acetic acid side chain.
The Pyrazole Ring: As an N-heteroaromatic ring, the pyrazole core is a common pharmacophore and bioisostere for other aromatic systems like phenyl rings, often introduced to improve physicochemical properties.[5][6] However, it is not metabolically inert. The electron-rich nature of the ring makes it susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes, typically leading to hydroxylation at one of the carbon positions.[7] Furthermore, as a nitrogen-containing heterocycle, it is a potential substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme gaining increasing recognition for its significant role in the clearance of many drugs.[8][9][10]
The Isopropyl Group: This branched alkyl substituent is a common feature in drug molecules, often influencing receptor binding and lipophilicity.[11][12] From a metabolic standpoint, it represents a primary site for CYP-mediated oxidation . The tertiary carbon is particularly susceptible to hydroxylation, followed by further oxidation. This modification significantly increases the polarity of the molecule, facilitating its excretion.
The Acetic Acid Moiety: The carboxylic acid group is the principal handle for Phase II conjugation reactions . The most prevalent pathway is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a bulky, polar glucuronic acid molecule to form an acyl glucuronide.[13][14][15] This is a highly efficient clearance mechanism for acidic drugs. A secondary, but still relevant, pathway is conjugation with amino acids like glycine or glutamine.[16][17]
The interplay of these potential pathways is visualized in the diagram below.
Fig 1. Potential metabolic pathways for the isopropyl pyrazole acetic acid scaffold.
Key Enzymatic Players and Their Predictive Assessment
A robust metabolic stability assessment requires an understanding of the primary enzyme families involved and the appropriate in vitro systems to probe their activity.
Enzyme Family
Cellular Location
Key Action on Scaffold
Primary In Vitro Model
Cytochrome P450s (CYPs)
Endoplasmic Reticulum
Oxidation of the pyrazole ring and isopropyl group.
Liver Microsomes, Hepatocytes
Aldehyde Oxidase (AO)
Cytosol
Oxidation of the pyrazole ring.
S9 Fraction, Cytosol, Hepatocytes
UDP-glucuronosyltransferases (UGTs)
Endoplasmic Reticulum
Glucuronidation of the acetic acid moiety.
Liver Microsomes (with UDPGA), Hepatocytes
Table 1. Summary of key metabolic enzymes and their relevance to the target scaffold.
The choice of an in vitro system is a critical experimental decision. It is not merely a procedural step but a strategic choice that dictates the scope of the metabolic pathways you can observe.
Assay System
Description
Advantages
Limitations
Liver Microsomes
Vesicles of endoplasmic reticulum containing Phase I (CYP, UGT) enzymes.
Cost-effective, high-throughput, excellent for evaluating CYP-mediated metabolism.
The "gold standard"; contains the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[18][19]
Higher cost, more complex protocol, lower throughput than microsomes.
S9 Fraction
Supernatant from centrifuged liver homogenate.
Contains both microsomal and cytosolic enzymes.
Requires cofactor supplementation; can have lower specific activity than microsomes.
Table 2. Comparison of common in vitro metabolic stability assay systems.
A Strategic Workflow for Metabolic Stability Assessment
A tiered approach is the most efficient strategy for evaluating new chemical entities (NCEs). This workflow prioritizes high-throughput screening in the early stages and reserves more resource-intensive, comprehensive assays for the most promising candidates.
Fig 2. A tiered workflow for efficient metabolic stability assessment.
Experimental Protocols: A Practical Guide
Trustworthy data originates from meticulously executed and well-controlled experiments. The following protocols represent industry-standard methodologies for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the intrinsic clearance (CLint) of a test compound primarily due to Cytochrome P450 enzymes.
Materials:
Pooled Liver Microsomes (Human, Rat, etc.)
NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
Test Compound Stock (e.g., 10 mM in DMSO)
Positive Control Compounds (e.g., Verapamil - high clearance; Tolbutamide - low clearance)
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
96-well incubation plates and collection plates
Methodology:
Preparation:
Thaw liver microsomes on ice.
Prepare a master mix of phosphate buffer and the NADPH regeneration system. Keep on ice.
Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer. A typical final incubation concentration is 1 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid enzyme inhibition.
Incubation Setup:
Aliquot the microsomal suspension into the buffer/cofactor master mix to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-warm this mixture in a 37°C water bath for 5-10 minutes.
To start the reaction, add the pre-warmed microsome/cofactor mix to wells of the incubation plate containing the test compound working solution. Mix gently.
Time Course Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a well in the collection plate pre-filled with 2-3 volumes of ice-cold ACN with internal standard. The "0" time point sample should be taken immediately after mixing.
The purpose of the cold ACN is to immediately stop the enzymatic reaction by precipitating the proteins.
Sample Processing & Analysis:
Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
Centrifuge the plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.[20][21][22]
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Half-life (t½) = 0.693 / k
Intrinsic Clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
Protocol 2: Plated Hepatocyte Stability Assay
Objective: To determine the overall intrinsic clearance (CLint) of a test compound in a system containing the full complement of metabolic enzymes and cofactors. This is particularly useful for low-turnover compounds and for observing Phase II metabolism.[19][23]
Materials:
Plateable Cryopreserved Hepatocytes (e.g., Human)
Hepatocyte Plating Medium and Incubation Medium (e.g., Williams' Medium E with supplements)
Collagen-coated 24- or 48-well plates
Test Compound and Positive Controls (prepared in incubation medium)
Ice-cold Acetonitrile (ACN) with internal standard
CO2 Incubator (37°C, 5% CO2)
Methodology:
Cell Plating:
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath (<2 minutes).[18]
Gently transfer the cell suspension to pre-warmed plating medium.
Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
Adjust cell density and seed the hepatocytes onto the collagen-coated plates.
Incubate for 4-6 hours to allow the cells to form a monolayer.
After attachment, gently aspirate the plating medium and replace it with fresh, warm incubation medium. Incubate overnight.
Compound Incubation:
The next day, remove the medium and replace it with medium containing the test compound (e.g., 1 µM final concentration).
Return the plate to the incubator.
Time Course Sampling:
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours for low-turnover compounds), collect aliquots of the incubation medium from the appropriate wells.[19]
Immediately quench the samples by adding them to ACN with internal standard in a collection plate.
Sample Processing & Analysis:
Process the samples as described in the microsomal assay (vortex, centrifuge, transfer supernatant).
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint) as described previously.
For hepatocytes, CLint is typically expressed in µL/min/million cells .
CLint = (0.693 / t½) * (Volume per well / Number of cells per well in millions)
Conclusion: Synthesizing Data for Informed Decisions
Predicting the metabolic stability of isopropyl pyrazole acetic acid moieties is a multi-faceted challenge that requires a synthesis of structural chemistry, enzymology, and analytical science. By understanding the individual metabolic liabilities of the pyrazole ring, isopropyl group, and acetic acid side chain, researchers can form rational hypotheses about a compound's likely fate. A tiered experimental approach, beginning with high-throughput microsomal screens to assess Phase I metabolism and progressing to comprehensive hepatocyte assays for the most promising candidates, provides a resource-efficient pathway to robust data. The detailed protocols provided herein serve as a foundation for generating high-quality, reproducible results. Ultimately, this systematic evaluation allows drug development professionals to make informed decisions, prioritizing compounds with favorable pharmacokinetic profiles and increasing the probability of advancing safe and effective medicines to the clinic.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2017). Journal of Medicinal Chemistry - ACS Publications. [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. [Link]
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. (2004). PubMed. [Link]
The metabolic pathways of fatty acids biosynthesis from acetic... (2014). ResearchGate. [Link]
The role of aldehyde oxidase in drug metabolism. (2012). PubMed. [Link]
Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. (2014). PubMed. [Link]
Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2020). PubMed. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. [Link]
Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022). PMC. [Link]
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (2017). PMC. [Link]
COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (2022). Semantic Scholar. [Link]
General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. (2021). PMC. [Link]
A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids. (1993). PubMed. [Link]
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). ManTech Publications. [Link]
Isopropyl Group Reactions in Biochemical Pathways. (2026). Patsnap Eureka. [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. [Link]
For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]
Phase II (Conjugation) Reactions. University of Mustansiriyah. [Link]
Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. (2024). DMPK. [Link]
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2021). ResearchGate. [Link]
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2023). PMC. [Link]
Drug metabolism in drug discovery and development. (2018). PMC - NIH. [Link]
Schematic representation of the major metabolic pathways of acetate... (2005). ResearchGate. [Link]
The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. (2019). Physiological Reviews. [Link]
Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. (2017). ACS Omega. [Link]
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020). MDPI. [Link]
Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups. (2014). Informa Healthcare. [Link]
Isopropyl Group Solubility: Effects on Drug Formulation. (2026). Patsnap Eureka. [Link]
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI. [Link]
Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023). LinkedIn. [Link]
Bioanalysis in Drug Discovery. (2011). Taylor & Francis. [Link]
Metabolic Changes of Drugs and Related Organic Compounds. University of Mustansiriyah. [Link]
Development of an in vitro metabolic hepatic clearance method. (2015). JRC Publications Repository. [Link]
Key factors influencing small-molecule drug bioavailability. The... (2024). ResearchGate. [Link]
Application Note: Strategic Utilization of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid in Kinase Inhibitor Design
Executive Summary This guide details the strategic application of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid (CAS: Variable/Generic) as a high-value building block for kinase inhibitor discovery. While pyrazoles are priv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic application of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid (CAS: Variable/Generic) as a high-value building block for kinase inhibitor discovery. While pyrazoles are privileged scaffolds in FDA-approved drugs (e.g., Ruxolitinib, Crizotinib), this specific derivative offers a unique geometry. The 1-isopropyl group serves as a hydrophobic anchor for gatekeeper residues, while the 5-acetic acid moiety provides a versatile exit vector for fragment linking or PROTAC linker attachment.
Key Applications:
Fragment-Based Drug Discovery (FBDD): Targeting the ATP-binding hinge region.
PROTAC Design: Serving as a linker attachment point for E3 ligase recruitment.[1]
Scaffold Hopping: Replacing instable ester/amide linkages in early hits.
Structural Biology & Pharmacophore Logic
The "Privileged" Pyrazole Scaffold
Kinase ATP-binding pockets are hydrophobic slots flanked by a hydrophilic hinge region. The pyrazole ring acts as a monodentate or bidentate hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP.
N1-Isopropyl Group (The Anchor): This bulky aliphatic group is designed to occupy the hydrophobic "back pocket" or interact with the Gatekeeper residue (e.g., Threonine or Methionine). Its steric bulk can induce selectivity against kinases with smaller gatekeeper pockets.
C5-Acetic Acid Tail (The Vector): Unlike C3-substitutions which project directly into the solvent front, the C5-substitution pattern (adjacent to the N1-isopropyl) creates a "bent" geometry. This is critical for avoiding steric clashes with the glycine-rich loop (P-loop) while directing the substituent toward the ribose-binding pocket.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the theoretical binding mode of a kinase inhibitor derived from this building block.
Figure 1: Pharmacophore map showing the 1-isopropyl group anchoring the molecule while the C5-linker projects the payload toward the solvent front.
Chemical Reactivity & Synthesis Protocols[2][3][4][5]
The primary utility of this building block is in amide coupling . However, the proximity of the bulky isopropyl group to the carboxylic acid (positions 1 and 5) creates steric hindrance that requires optimized conditions.
Standard carbodiimide couplings (EDC/HOBt) often fail or proceed slowly due to the steric bulk of the N1-isopropyl group. We recommend HATU for rapid, high-yield conversion.
Activation: Dissolve SM1 (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
Coupling: Add the Amine (1.1 mmol).
Note: If the amine is an HCl salt, add an extra 1.0 eq of DIPEA.
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The 1,5-substitution pattern makes the acid less reactive than 1,3-isomers.
Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts. Wash with Brine (20 mL). Dry over Na₂SO₄.
Synthesis of 1-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Commercial blocks must be validated before library synthesis.
NOESY NMR Experiment:
Dissolve 5 mg of the building block in DMSO-d6.
Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Validation Criteria:
1,5-Isomer (Target): You should observe a strong NOE cross-peak between the Isopropyl CH proton and the Acetic Acid CH₂ protons.
1,3-Isomer (Impurity): The Isopropyl CH will show NOE to the pyrazole C4-H, but weak or no NOE to the acetic acid tail (which is far away at position 3).
Advanced Application: PROTAC Linker Design
This building block is ideal for "Exit Vector Engineering" in PROTACs (Proteolysis Targeting Chimeras). The acetic acid allows for the attachment of variable-length alkyl/PEG chains connecting to an E3 ligase ligand (e.g., Thalidomide or VHL).
Workflow:
Core Synthesis: Couple the pyrazole-acetic acid to your kinase-binding hinge fragment.
Linker Extension: If the "Acid" was protected (e.g., t-butyl ester), deprotect it. If it was the "Amine" side, use the pyrazole acid as the linker start.
E3 Ligation: Perform a second amide coupling with a mono-Boc-diamine linker, followed by the E3 ligand.
Workflow Visualization
Figure 2: Workflow for utilizing the building block in PROTAC synthesis.
Data Summary & Specifications
Property
Specification
Relevance to Protocol
Molecular Weight
~168.19 g/mol
Calculation of equivalents.
pKa (Acid)
~4.2
Requires basic conditions (DIPEA) for coupling.
Solubility
DMSO, DMF, MeOH
Poor water solubility; avoid aqueous buffers in reaction.
Regiochemistry
1,5-Disubstituted
CRITICAL: Verify via NOESY. 1,3-isomer is a common impurity.
Stability
Stable at RT
Avoid strong acids which may decarboxylate the acetic acid tail at high temps.
References
BenchChem. (2025).[3] Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. Retrieved from
Ndubaku, C. O., et al. (2013).[4] Discovery of GDC-0032: A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor.[4] Journal of Medicinal Chemistry, 56(11), 4597-4610.[4]
Ansari, A., et al. (2017).[5] Review: Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41, 16-41.[5]
Growning Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Genentech/Roche. (2016). Discovery of GDC-0994, an ERK1/2 Inhibitor.[6] Journal of Medicinal Chemistry, 59(12).
Scalable route for the preparation of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
The 1-alkyl-1H-pyrazol-5-yl motif is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the core structures of advanced therapeutics such as the hemoglobin oxygen-affinity modulator Voxelot...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-alkyl-1H-pyrazol-5-yl motif is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the core structures of advanced therapeutics such as the hemoglobin oxygen-affinity modulator Voxelotor [1]. However, the synthesis of 2-(1-isopropyl-1H-pyrazol-5-yl)acetic acid at a process scale presents significant regioselectivity challenges. Classical de novo pyrazole syntheses—relying on the condensation of isopropylhydrazine with 1,3-dicarbonyl equivalents—typically yield inseparable mixtures of 1,3- and 1,5-isomers, rendering them unsuitable for stringent pharmaceutical manufacturing.
To circumvent these limitations, this Application Note details a highly regioselective, scalable, and transition-metal-free two-step homologation route. By leveraging directed ortho-metalation (DoM) followed by a chemoselective, green catalytic oxidation, this protocol ensures high purity, excellent atom economy, and robust scalability for drug development professionals.
Retrosynthetic Analysis & Route Justification
The synthetic strategy is built upon two highly controlled transformations:
Directed Lithiation and Epoxide Ring Opening: Commercially available 1-isopropyl-1H-pyrazole is subjected to lithiation. The N-isopropyl group directs the metalation exclusively to the C5 position due to the inductive effect and the proximity of the nitrogen lone pair. Quenching the resulting organolithium species with ethylene oxide provides a clean C2-homologation. This avoids the proton-transfer side reactions and poor yields commonly observed when using alpha-haloacetates (e.g., ethyl bromoacetate) as electrophiles.
Zhao-Modified TEMPO Oxidation: The intermediate primary alcohol is oxidized to the target carboxylic acid using a modified TEMPO/NaClO/NaClO₂ system [2]. Instead of utilizing toxic chromium reagents or harsh permanganate conditions, this biphasic system employs sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant and a catalytic amount of sodium hypochlorite (bleach) to continuously regenerate the active TEMPO oxoammonium species [3]. This prevents over-oxidation, exhibits broad functional-group compatibility, and produces benign aqueous waste.
Reaction Pathway
Figure 1: Two-step scalable synthetic workflow for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-ol
Causality & Control: Temperature control is critical in this step. Lithiation at -20 °C balances the kinetic deprotonation rate while preventing organolithium degradation or solvent (THF) ring-opening attack.
System Preparation: Purge a jacketed glass reactor with N₂. Charge the reactor with anhydrous THF (10 volumes) and 1-isopropyl-1H-pyrazole (1.0 equiv, 100 mmol).
Lithiation: Cool the solution to -20 °C. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 45 minutes, maintaining the internal temperature strictly between -20 °C and -15 °C. Stir the resulting pale-yellow solution for 1 hour at -20 °C to ensure complete metalation.
Electrophilic Quench: Introduce ethylene oxide (1.5 equiv) at -20 °C via subsurface sparging or as a pre-cooled THF solution. (Safety Note: Ethylene oxide is toxic and flammable; handle strictly via closed-system transfer).
Warming & Hydrolysis: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Quench the reaction by the careful addition of saturated aqueous NH₄Cl (5 volumes) to neutralize the lithium alkoxide.
Workup: Extract the aqueous layer with ethyl acetate (2 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Check: Analyze the crude oil via GC-MS or LC-MS. The target alcohol should constitute >90% of the crude mixture (m/z 155.1 [M+H]⁺). The crude material can be advanced directly to Protocol 2 without further purification.
Protocol 2: TEMPO-Catalyzed Oxidation to 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Causality & Control: NaClO₂ serves as the terminal oxidant, rapidly trapping the intermediate aldehyde and converting it to the carboxylic acid. This prevents the aldehyde from undergoing side reactions. The biphasic nature of the reaction requires vigorous stirring to ensure mass transfer between the aqueous oxidants and the organic substrate.
System Preparation: In a reactor, dissolve the crude 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv, ~80 mmol) in acetonitrile (7 volumes). Add a sodium phosphate buffer (0.67 M, pH 6.7, 5 volumes) to maintain the optimal pH for the oxidation and prevent disproportionation of the chlorite ion.
Catalyst Addition: Add TEMPO (0.07 equiv, 5.6 mmol) to the biphasic mixture. Adjust the internal temperature to 35 °C.
Oxidant Dosing: Prepare an aqueous solution of NaClO₂ (80% tech grade, 2.0 equiv) and dilute NaOCl (bleach, 10-12% active Cl, 0.05 equiv). Add this solution dropwise over 2 hours via a dosing pump, maintaining the internal temperature at 35 °C.
Self-Validating QC Check: Stir for an additional 2 hours. Withdraw an aliquot and analyze via HPLC. The reaction is self-validating when the intermediate aldehyde peak (typically eluting 1-2 minutes before the acid on a standard C18 reverse-phase gradient) falls below 1.0% Area, confirming complete conversion.
Quenching: Quench the excess oxidant by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (2 volumes) and stir for 30 minutes.
Isolation & Crystallization: Adjust the pH of the aqueous layer to ~9.0 with 2M NaOH and extract with methyl tert-butyl ether (MTBE) (2 × 3 volumes) to remove organic impurities and the TEMPO catalyst. Discard the organic layer. Acidify the product-rich aqueous layer to pH 3.0 using 6M HCl. The target carboxylic acid will precipitate as a white solid. Cool the slurry to 5 °C, filter, wash with cold water, and dry in a vacuum oven at 45 °C to constant weight.
Quantitative Data & Analytical Benchmarks
To ensure batch-to-batch reproducibility, the following analytical benchmarks should be met at each stage of the synthetic workflow:
WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
TEMPO - Wikipedia (Citing Zhao, M. M. et al., Oxidation of Primary Alcohols to Carboxylic Acids)
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes
Source: Organic Process Research & Development - ACS Publications
URL
Method
Application Note: Reaction Conditions for Functionalizing the Pyrazole Ring in Acetic Acid Derivatives
This Application Note provides a comprehensive technical guide for the functionalization of the pyrazole ring within acetic acid derivatives. It addresses the specific challenges of regioselectivity and compatibility wit...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the functionalization of the pyrazole ring within acetic acid derivatives. It addresses the specific challenges of regioselectivity and compatibility with the carboxylic acid/ester moiety.
Abstract
Pyrazole-acetic acid derivatives (e.g., Lonazolac analogs, pyrazole-1-acetic acids) are critical pharmacophores in medicinal chemistry, particularly for NSAIDs and agrochemicals. Functionalizing the pyrazole core while maintaining the integrity of the acetic acid side chain presents unique challenges regarding regioselectivity (C3 vs. C4 vs. C5) and solubility. This guide details optimized protocols for Electrophilic Aromatic Substitution (C4) and Transition-Metal Catalyzed C-H Activation (C5) , providing a decision framework for synthetic planning.
Strategic Considerations & Reactivity Profile
The pyrazole ring is a
-excessive heterocycle. Its reactivity depends heavily on the substitution pattern and the location of the acetic acid moiety (typically N1 or C4).
Electronic Bias: The N1-position is the most common site for the acetic acid side chain (via alkylation). This renders the C4 position nucleophilic (susceptible to
) and the C5 proton acidic (susceptible to C-H activation/lithiation).
Side Chain Interference: Free carboxylic acids can poison transition metal catalysts or undergo decarboxylation. Therefore, ester protection (methyl/ethyl) is recommended during ring functionalization, followed by hydrolysis.
Regioselectivity Map:
C4: Preferred site for Halogenation, Nitration, Formylation.
C5: Preferred site for Direct Arylation (C-H activation) or Lithiation.
C3: Least reactive; typically installed during the ring-closure (cyclization) phase.
Decision Logic for Functionalization
Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.
Protocol 1: C-4 Regioselective Halogenation
Objective: Introduction of Bromine or Iodine at the C4 position of ethyl 1H-pyrazole-1-acetate derivatives. This serves as a gateway for cross-coupling reactions.
Objective: Direct functionalization of the C5 position without pre-halogenation.
Context: The acetic acid ester at N1 can act as a weak directing group, but the primary driver is the acidity of the C5-H bond in the presence of Pd(II).
(2.0 equiv) or (2.0 equiv) with pivalic acid (30 mol%).
Solvent: 1,4-Dioxane or DMF.
Step-by-Step Methodology
Setup: In a glovebox or under Argon stream, charge a pressure vial with Substrate (0.5 mmol), Ar-I (0.75 mmol),
(5.6 mg), and (275 mg).
Mechanistic Insight: Silver salts act as a halide scavenger and oxidant to regenerate Pd(II). Alternatively, use the "Concerted Metallation-Deprotonation" (CMD) condition:
, , PivOH.
Solvent: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial.
Reaction: Heat to 110°C for 12–16 hours.
Workup: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove metal residues.
Purification: Silica gel chromatography.
Critical Check: Ensure separation of the C5-arylated product from any homocoupled biaryl byproduct.
Pathway Diagram: C-H Activation Cycle
Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation at C5.
Troubleshooting & Optimization
To ensure "Self-Validating" protocols, perform the following checks:
Regioselectivity Check (NMR):
C4-Substitution: Look for the loss of the singlet at ~7.5-8.0 ppm. The C5-H (if unsubstituted) will appear as a doublet or broad singlet further downfield (~8.0-8.5 ppm).
C5-Substitution: Look for the loss of the C5-H signal. C4-H typically resonates upfield (~6.5 ppm) compared to C5.
Ester Stability:
If the ethyl ester hydrolyzes during basic C-H activation conditions, switch to a tert-butyl ester or reduce the base equivalents.
N-Alkylation vs. C-Alkylation:
If synthesizing the core from pyrazole + chloroacetate: Use NaH/THF (favoring N-alkylation) rather than weak bases. N-alkylation is kinetically favored; C-alkylation (at C4) is rare but possible under vigorous thermodynamic conditions.
References
Regioselective Halogenation
Title: "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles."
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Introduction: The Significance of Pyrazole Scaffolds and the Need for Efficient Synthesis The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrazole Scaffolds and the Need for Efficient Synthesis
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Derivatives of pyrazole exhibit a wide spectrum of biological activities and are integral to the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for oncology.[2][3][4][5] Specifically, 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid is a key building block for constructing more complex molecules in drug discovery programs.[1] Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the generation of by-products.[6]
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[6][7][8] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[7][9][10] This technique dramatically reduces reaction times, often from hours to minutes, while improving yields and product purity.[11][12][13] This application note provides a detailed protocol for the rapid, two-step synthesis of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid utilizing microwave technology, designed for researchers in pharmaceutical and chemical development.
The Science Behind Microwave-Assisted Synthesis
The efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating.[8] The process is driven by two primary phenomena: dipolar polarization and ionic conduction.[7][8][9]
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field.[7][14] This rapid reorientation creates molecular friction, which generates heat efficiently and volumetrically throughout the reaction medium.[9][15]
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat through resistance.[8][12]
This direct coupling of energy with the reacting species leads to a rapid increase in temperature, allowing reactions to reach completion in a fraction of the time required by conventional methods.[14]
Synthetic Strategy: A Two-Step Microwave Protocol
The synthesis of the target compound is approached in two sequential microwave-assisted steps:
Step 1: Pyrazole Ring Formation. Cyclocondensation of a suitable β-ketoester, ethyl 4-methyl-3-oxopentanoate, with isopropylhydrazine to form the intermediate, ethyl 2-(1-isopropyl-1H-pyrazol-5-yl)acetate.
Step 2: Ester Hydrolysis. Saponification of the ethyl ester intermediate to yield the final product, 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid.
This strategy leverages the speed and efficiency of microwave heating for both the heterocyclic ring formation and the subsequent functional group transformation.
Diagram of the Overall Synthetic Workflow
Caption: Workflow for the two-step microwave-assisted synthesis.
Detailed Experimental Protocols
Materials and Equipment:
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).
10 mL or 20 mL microwave reaction vessels with caps.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-(1-Isopropyl-1H-pyrazol-5-yl)acetate
This protocol is adapted from general procedures for microwave-assisted pyrazole synthesis, where a β-dicarbonyl compound reacts with a hydrazine derivative.[3][4][16] The use of a catalytic amount of acid in a polar solvent like ethanol is common practice to facilitate the cyclization.[17]
Reaction Pathway:
Caption: Synthesis of the pyrazole ester intermediate.
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add ethyl 4-methyl-3-oxopentanoate (1.0 equiv), ethanol (4 mL), and a catalytic amount of glacial acetic acid (2 drops).
Reagent Addition: Add isopropylhydrazine (1.1 equiv) to the mixture.
Sealing: Securely cap the reaction vessel.
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
Cooling: After irradiation, allow the vessel to cool to room temperature (below 50°C) using the instrument's automated cooling system.
Work-up: Uncap the vessel and transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-(1-isopropyl-1H-pyrazol-5-yl)acetate.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Hydrolysis of Ethyl 2-(1-Isopropyl-1H-pyrazol-5-yl)acetate
This step utilizes a base-catalyzed hydrolysis, a fundamental transformation in organic synthesis.[18] Microwave irradiation significantly accelerates this process.[19] The conditions are based on optimized procedures for the hydrolysis of similar ethyl azolylacetates.[18][19]
Procedure:
Vessel Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, combine the ethyl 2-(1-isopropyl-1H-pyrazol-5-yl)acetate (1.0 equiv, from Step 1), potassium carbonate (K₂CO₃, 3.0 equiv), and a mixture of ethanol and water (e.g., 4 mL, 3:1 v/v).
Sealing: Securely cap the reaction vessel.
Microwave Irradiation: Place the vessel into the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 180°C for 20 minutes. The high temperature is chosen to ensure complete and rapid hydrolysis.[18]
Cooling: Once the irradiation is complete, cool the vessel to room temperature.
Work-up:
Uncap the vessel and transfer the contents to a beaker.
Slowly acidify the reaction mixture to pH ~3-4 with 1M HCl. The product should precipitate out of the solution.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
Purification: Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid.
Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Data Summary & Expected Outcomes
The application of microwave synthesis is expected to provide significant advantages over conventional heating methods.
Parameter
Conventional Method (Typical)
Microwave-Assisted Method (Expected)
Advantage
Step 1: Pyrazole Synthesis
Reaction Time
3 - 12 hours
10 - 20 minutes
>95% Reduction
Yield
60 - 75%
80 - 95%
Increased Yield
Step 2: Ester Hydrolysis
Reaction Time
2 - 8 hours
15 - 30 minutes
>90% Reduction
Yield
70 - 85%
85 - 98%
Increased Yield & Purity
Table populated with typical values from literature on similar transformations.[18][19][20]
Troubleshooting and Expert Insights
Solvent Choice: The choice of a polar solvent is critical for efficient microwave absorption.[7][12] Ethanol is an excellent choice for both steps due to its high dielectric constant and ability to dissolve the reagents.
Temperature vs. Power Control: For reproducible results, it is crucial to use a microwave reactor that allows for temperature control rather than just power control. This ensures that the reaction does not overheat, which could lead to side product formation or decomposition.
Incomplete Hydrolysis: If the hydrolysis in Step 2 is incomplete, extend the irradiation time or slightly increase the temperature. Ensure that a sufficient excess of the base (K₂CO₃) is used.
Safety: Microwave reactions are conducted in sealed vessels and can reach high pressures. Always use vessels and caps rated for the temperatures and pressures being employed and never exceed the manufacturer's recommended limits.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid. By leveraging the principles of dielectric heating, this method offers dramatic reductions in reaction time and significant improvements in yield compared to conventional synthetic routes.[11][13] This protocol provides a practical and scalable approach for researchers and drug development professionals to accelerate the synthesis of valuable pyrazole-based building blocks, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[7][8]
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]
Microwave assisted synthesis of novel pyrazoles. NIScPR Online Periodicals Repository. Available at: [Link]
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]
A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]
Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. Bentham Science. Available at: [Link]
Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. Pharmacy Journal. Available at: [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Bentham Science. Available at: [Link]
Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters. Green Chemistry (RSC Publishing). Available at: [Link]
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Publications. Available at: [Link]
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. Available at: [Link]
Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. RSC Publishing. Available at: [Link]
Esterification and hydrolysis under microwave irradiation. MDPI. Available at: [Link]
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available at: [Link]
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate. Available at: [Link]
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Arkivoc. Available at: [Link]
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie. Available at: [Link]
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][11]triazines. PMC. Available at: [Link]
Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. Available at: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protecting Group Strategies for 1-Isopropyl Pyrazole Acetic Acid Synthesis
Content Type: Detailed Application Note & Protocol
Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Imperative
The synthesis of 1-isopropyl pyrazole acetic acid derivatives (specifically the 1,3-, 1,4-, and 1,5-isomers) presents a classic challenge in heterocyclic chemistry: Regiocontrol . While the isopropyl group is a permanent substituent, the "protecting group strategy" in this context is twofold:
Carboxylate Protection: Masking the acetic acid tail to prevent zwitterion formation, enhance solubility in organic solvents, and facilitate chromatographic purification.
Nitrogen "Masking" (Regiocontrol): Using steric or electronic strategies to direct the isopropyl group to the correct nitrogen (N1 vs. N2) during ring construction or alkylation.
This guide details the Ester-Directed Protocol , the industry standard for scalable synthesis, comparing Methyl/Ethyl (base-labile) vs. tert-Butyl (acid-labile) strategies.
Critical Analysis of Synthetic Pathways
The choice of protecting group (PG) is dictated by the synthesis route. We analyze the two dominant pathways:
Pathway A: De Novo Cyclization (The "Hydrazine" Route)
Mechanism: Condensation of isopropylhydrazine with a
-keto ester or -aldehyde ketone.
PG Requirement: The acetic acid side chain must be protected as an Ester (typically Ethyl or Methyl) within the starting material (e.g., diethyl 3-oxopentanedioate derivatives).
Advantage: High regioselectivity (steric bulk of isopropyl directs it away from bulky substituents).
Disadvantage: Requires specific hydrazine precursors.
Pathway B: N-Alkylation of Pre-formed Pyrazoles
Mechanism: Alkylation of a pyrazole-acetic ester with 2-iodopropane.
PG Requirement: The pyrazole NH is free; the carboxylic acid is protected as an Ester.
Advantage: Uses cheap, commercially available pyrazole blocks.
Disadvantage: Produces a mixture of 1,3- and 1,5-isomers (often 60:40 to 80:20), requiring difficult chromatographic separation.
Decision Matrix: Protecting Group Selection
Protecting Group (PG)
Stability Profile
Deprotection
Strategic Application
Methyl / Ethyl Ester
Stable to Acid, Mild Base.
LiOH / NaOH (aq), THF/MeOH.
Standard Route. Best for robust molecules. Cost-effective for scale-up.
tert-Butyl Ester
Stable to Base, Hydrogenolysis.
TFA / HCl (anhydrous).
Orthogonal Route. Use when the molecule contains base-sensitive moieties (e.g., electrophilic amides).
Benzyl Ester (Bn)
Stable to Acid/Base.
H₂ / Pd-C .
Mild Route. Use when both acid and base conditions must be avoided (rare for simple pyrazoles).
Detailed Experimental Protocols
Protocol A: The "Ethyl Ester" Route (Base-Labile Strategy)
Isomer Separation: The 1-isopropyl isomer typically elutes after the N-unsubstituted, but if generating 1,3 vs 1,5 isomers (from a 3-substituted parent), the 1,5-isomer (sterically crowded) usually elutes first (higher R_f).
Step 3: Deprotection (Saponification)
Dissolve the purified ester (1.0 eq) in THF:MeOH:Water (3:1:1).
Add LiOH·H₂O (2.5 eq).
Stir at RT for 2-4 h.
Workup: Acidify to pH 3-4 with 1M HCl. The product usually precipitates. Filter or extract with 10% MeOH in DCM.
Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl triplet/quartet and appearance of broad COOH singlet (~12 ppm).
Protocol B: The "t-Butyl Ester" Route (Acid-Labile Strategy)
Context: Used when the final product is sensitive to aqueous base or when "orthogonal" deprotection is needed in a multi-step synthesis.
Step 1: Protection (Acid-Catalyzed Alkylation)
Suspend Pyrazole-3-acetic acid (10 mmol) in DCM (anhydrous).
Add tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq) (Reagent of choice for mild t-butyl esterification).
Add catalytic BF₃·OEt₂ (0.1 eq) at 0°C.
Stir overnight. Filter off trichloroacetamide byproduct.
Yield: ~85-90% tert-butyl ester.
Step 2: N-Alkylation
Follow Protocol A, Step 2. The bulky t-butyl group may slightly improve regioselectivity by sterically shielding the adjacent nitrogen (N2) if the acetic acid is at the 3-position.
Step 3: Deprotection (Acidolysis)
Dissolve the intermediate in DCM (5 mL/mmol).
Add TFA (Trifluoroacetic acid) (1:1 ratio with DCM) or 4M HCl in Dioxane .
Stir at RT for 1-2 h.
Workup: Remove volatiles in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
Result: Pure carboxylic acid as the trifluoroacetate salt (if basic nitrogens are present) or free acid.
Visualizing the Strategy
The following diagram illustrates the decision flow for selecting the correct protecting group strategy based on the starting material and regioselectivity requirements.
Caption: Strategic workflow for selecting protecting groups based on synthetic route (De Novo vs. Alkylation) and deprotection conditions.
Troubleshooting & Analytical Validation
Regioisomer Identification (Critical)
When using Route B (Alkylation) , distinguishing the 1,3-isomer from the 1,5-isomer is paramount.
NOESY NMR: This is the gold standard.
1,4-substituted: The Isopropyl CH proton will show an NOE correlation to the pyrazole C3-H and C5-H protons (which are equivalent if symmetric, or distinct).
1,3- vs 1,5-substituted:
1,5-isomer: The Isopropyl CH will show a strong NOE to the adjacent substituent (the acetic acid group or methyl group at C5).
1,3-isomer: The Isopropyl CH will show an NOE to the proton at C5 (if unsubstituted) or lack interaction with the C3 substituent.
Common Pitfalls
Incomplete Hydrolysis: Ethyl esters of sterically hindered pyrazoles (especially 1,5-disubstituted) hydrolyze slowly. Solution: Increase temperature to 60°C or switch to KOH in MeOH.
Decarboxylation: Pyrazole acetic acids are generally stable, but pyrazole carboxylic acids (directly attached to the ring) can decarboxylate at high temps. Ensure the "acetic" methylene spacer is present.
DMF Trapping: Residual DMF can mimic product peaks or inhibit crystallization. Solution: rigorous LiCl washes or azeotroping with Xylenes.
References
Regioselective Synthesis of Pyrazoles
Gosselin, F., et al.[2] "A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines."[2] Synlett, 2006, 3267-3270.[2] Link
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Pyrazoles." Journal of Organic Chemistry, 2004.
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Chemoselective Multi-Component Reactions, Mechanistic Causality, and Validated Protocols
Introduction & Pharmacological Relevance
Pyrazole-5-acetic acid derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. These compounds are highly valued for their potent biological activities, most notably as selective cyclooxygenase (COX) inhibitors. Pre-clinical studies demonstrate that derivatives such as 1-phenyl-1H-pyrazole-5-acetic acid exhibit robust anti-inflammatory, analgesic, and antipyretic properties while maintaining a favorable gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1][2].
From a synthetic perspective, constructing the pyrazole-5-acetic acid architecture presents a distinct regiochemical challenge. Traditional stepwise syntheses often suffer from poor atom economy and require the tedious isolation of intermediates[3]. Consequently, one-pot multi-component protocols have been developed to streamline this process, allowing for the direct conversion of acyclic precursors into the fully elaborated heteroaromatic acid in a single reaction vessel.
Mechanism of action for pyrazole-5-acetic acid derivatives via selective COX inhibition.
Mechanistic Causality: Overcoming the Regioselectivity Challenge
The most direct route to pyrazolylacetates is the Knorr-type cyclocondensation between a 1,3-dicarbonyl compound (e.g., methyl 3,5-dioxohexanoate) and a hydrazine derivative[4]. However, because the 1,3-dicarbonyl precursor is asymmetric, the reaction can yield a mixture of 3-pyrazolylacetate and 5-pyrazolylacetate isomers.
The Role of Solvent in Kinetic Control:
When this reaction is performed in methanol, the two carbonyl groups exhibit similar electrophilicity, leading to a nearly equimolar mixture of the 3- and 5-isomers. However, by switching the solvent to glacial acetic acid , the reaction becomes highly chemoselective for the 5-isomer[4].
Causality: Acetic acid acts as both a solvent and a mild acid catalyst. It preferentially protonates the more sterically accessible and basic carbonyl group, driving the rapid, kinetically controlled formation of a specific hydrazone intermediate. This intermediate undergoes intramolecular dehydration to exclusively form the pyrazole-5-acetate ester, which can then be hydrolyzed in the same pot.
Absolute Selectivity via Precursor Engineering:
For absolute (100%) regioselectivity, researchers utilize 2,2-dimethyl-5-(1-hydroxy-3-oxobutylidene)-1,3-dioxane-4,6-dione (a Meldrum's acid derivative). The rigid cyclic structure of the dioxanedione ring sterically and electronically blocks hydrazine attack at the hidden carbonyl, forcing the initial condensation to occur exclusively at the exocyclic ketone. Subsequent cyclization and elimination of acetone and CO₂ yield only the 5-pyrazolylacetate[4].
One-pot chemoselective cyclocondensation and hydrolysis pathway for pyrazole-5-acetic acid.
Quantitative Data: Synthetic Route Comparison
The table below summarizes the efficiency and regioselectivity of various one-pot conditions for synthesizing pyrazole-5-acetic acid architectures.
Synthetic Precursor
Hydrazine Reagent
Solvent / Catalyst
Regioselectivity (5- vs 3-isomer)
Overall Yield
Methyl 3,5-dioxohexanoate
Hydrazine hydrate
Methanol / None
Poor (Mixture)
~65-75%
Methyl 3,5-dioxohexanoate
Hydrazine hydrate
Acetic Acid
High (Favors 5-isomer)
97%
Meldrum's acid derivative (5)
Phenylhydrazine
Methanol / Reflux
Absolute (100% 5-isomer)
>85%
2-dimethylaminomethylene-3-oxoalkanoates
Phenylhydrazine
Ethanol / Reflux
High (Favors 5-isomer)
~80%
Data aggregated from chemoselective synthesis studies[2][4].
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the success of the one-pot sequence without requiring intermediate isolation.
Protocol A: Acetic Acid-Mediated One-Pot Synthesis of 1H-Pyrazole-5-Acetic Acid
This protocol leverages solvent-controlled kinetics to achieve high chemoselectivity[4].
Reagents:
Methyl 3,5-dioxohexanoate (1.0 equiv, 10 mmol)
Hydrazine hydrate (1.05 equiv, 10.5 mmol)
Glacial acetic acid (15 mL)
2M NaOH (aq)
2M HCl (aq)
Step-by-Step Methodology:
Condensation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3,5-dioxohexanoate (10 mmol) in 15 mL of glacial acetic acid.
Hydrazine Addition: Cool the flask to 0°C in an ice bath. Add hydrazine hydrate (10.5 mmol) dropwise over 10 minutes to control the exothermic hydrazone formation.
Cyclization: Remove the ice bath and heat the reaction mixture to 80°C for 2 hours.
Self-Validation Check (IPC 1): Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a new UV-active spot corresponding to the pyrazole ester.
Solvent Removal: Evaporate the acetic acid under reduced pressure to yield the crude methyl (3-methylpyrazol-5-yl)acetate as a viscous oil.
In Situ Saponification: To the same flask, add 20 mL of 2M NaOH (aq). Stir the mixture vigorously at 60°C for 1.5 hours.
Self-Validation Check (IPC 2): Take a micro-aliquot, acidify, and extract with EtOAc. Analyze via IR spectroscopy. The ester carbonyl stretch (~1740 cm⁻¹) must be completely replaced by a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and an acid carbonyl stretch (~1705 cm⁻¹).
Precipitation: Cool the mixture to 0°C and slowly acidify with 2M HCl to pH ~3. The pyrazole-5-acetic acid will precipitate as a solid.
Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum to afford the pure product.
Protocol B: Absolute Regioselective Synthesis via Meldrum's Acid Derivative
This protocol is recommended when absolute regiochemical purity is required for structure-activity relationship (SAR) studies.
Reaction Setup: Suspend the Meldrum's acid derivative (5 mmol) in 20 mL of anhydrous methanol.
Hydrazine Addition: Add phenylhydrazine (5.5 mmol) in one portion at room temperature. Stir for 30 minutes. The suspension will gradually clear as the initial condensation occurs.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (65°C) for 3 hours. During this time, the intermediate undergoes cyclization with the concurrent evolution of acetone and carbon dioxide gas.
Self-Validation Check: The cessation of gas evolution (bubbling) is a physical indicator that the cyclization to the pyrazole-5-acetate ester is complete.
One-Pot Hydrolysis: Cool the reaction to room temperature. Add 15 mL of 10% KOH (aq) directly to the methanolic solution. Stir at 50°C for 2 hours.
Workup: Concentrate the mixture under vacuum to remove methanol. Dilute the aqueous residue with 10 mL of water and wash with diethyl ether (15 mL) to remove unreacted phenylhydrazine.
Acidification: Acidify the aqueous layer with concentrated HCl to pH 2. Extract the resulting 1-phenyl-1H-pyrazole-5-acetic acid with ethyl acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water to yield analytically pure crystals.
References
Design, Synthesis and Analgesic/Anti-inflammatory Evaluation of Novel Diarylthiazole and Diarylimidazole Derivatives Towards Selective COX-1 Inhibitors with Better Gastric Profile
ResearchGate.[Link]
1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities
National Institutes of Health (NIH).
[Link]
CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES
Heterocycles, Vol. 53, No. 6, 2000.
[Link]
Technical Support Center: Solubility Optimization for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Document ID: TS-SOL-PYR-005 Last Updated: March 1, 2026 Department: Application Science & Technical Support[1] Executive Summary This guide addresses the solubility challenges associated with 2-(1-Isopropyl-1H-pyrazol-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TS-SOL-PYR-005
Last Updated: March 1, 2026
Department: Application Science & Technical Support[1]
Executive Summary
This guide addresses the solubility challenges associated with 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid , a key intermediate and pharmacophore in drug discovery.[1] As a carboxylic acid derivative attached to a lipophilic N-isopropyl pyrazole core, this molecule exhibits pH-dependent solubility characteristic of Class II/IV compounds in the Biopharmaceutics Classification System (BCS).[1]
Users frequently encounter precipitation ("crashing out") during dilution from DMSO stocks into aqueous buffers. This guide provides a mechanistic understanding of these failures and actionable protocols to ensure stable, homogeneous solutions for biochemical and cellular assays.
To optimize solubility, one must understand the competition between the hydrophobic core and the ionizable tail.
Lipophilic Core: The 1-isopropyl-1H-pyrazole moiety is hydrophobic.[1] It drives the molecule to aggregate in aqueous environments to minimize water-surface contact.[1]
Hydrophilic Tail: The acetic acid group (–CH₂COOH) is the solubility engine. It acts as a switch:
OFF (Protonated, Neutral): At pH < pKa (approx. 3.5–4.5), the molecule is neutral and poorly soluble.
ON (Deprotonated, Anionic): At pH > pKa, it becomes a carboxylate anion (–CH₂COO⁻), significantly increasing water solubility via ion-dipole interactions.[1]
Moderate lipophilicity; requires cosolvents in neutral form.
LogD (pH 7.4)
< 0.5
Highly soluble in ionized form; buffer capacity is critical.
Module 2: Buffer Selection & pH Optimization
Q: Why does my compound precipitate in PBS (pH 7.4) after sitting for 2 hours?
A: This is often due to pH Drift or Common Ion Effect , not just initial solubility.
pH Drift: If your compound is added at high concentrations (e.g., >10 mM), the acidic protons released can overcome the buffer capacity of standard PBS (10 mM phosphates), lowering the pH locally or globally below the solubility threshold.
The "Crash" Mechanism:
Initial addition: Compound is dissolved in DMSO.[2]
Dilution: DMSO diffuses away. If the local pH drops below ~5.0, the neutral species generates micro-precipitates.
Protocol: The "Safe Zone" Buffer Strategy
Objective: Maintain pH at least 2 units above the pKa (Target pH > 6.5) with sufficient buffering capacity.
Select the Right Buffer:
Recommended: 50 mM HEPES or Tris-HCl (Stronger buffering at pH 7–8 than PBS).[1]
Avoid: Citrate buffers (unless pH > 6), as they buffer best at acidic pH where this compound is insoluble.
Verify Buffer Capacity:
Calculate the moles of acid your compound introduces.
Ensure buffer concentration is at least 5x the concentration of the compound.
Visualizing the Solubility Landscape
Figure 1: Decision tree for predicting solubility stability based on environmental pH.[1]
Module 3: Stock Solutions & Cosolvents
Q: I see a "cloud" immediately upon adding DMSO stock to the media. How do I fix this?
A: This is Kinetic Precipitation . The hydrophobic pyrazole core aggregates faster than the solvent can disperse.
Troubleshooting Guide: Preventing DMSO Shock
Technique
Procedure
Mechanism
Intermediate Dilution
Dilute DMSO stock 1:10 with pure water (not buffer) or 50% PEG-400 before adding to assay buffer.[1]
Reduces the drastic polarity shift; prevents local supersaturation.
Acoustic Droplet Ejection
Use automated dispensers (e.g., Echo) to add nanoliter volumes.
Extremely rapid dispersion prevents nucleation of crystals.
Vortex-While-Adding
Vortex the buffer tube while slowly pipetting the stock into the center of the vortex.
Maximizes shear force to disperse the compound instantly.
Recommended Cosolvent Systems
For animal studies or high-concentration assays (>1 mM), simple buffers may fail.[1] Use these clinically relevant formulations:
Standard Assay: 0.5% DMSO in 50 mM HEPES, pH 7.4.
High Concentration (In Vivo): 10% DMSO / 40% PEG-400 / 50% Water (Saline).[1]
Note: Avoid high salt (saline) initially; dissolve in water/PEG first, then add concentrated saline if necessary to avoid "salting out."
Module 4: Frequently Asked Questions (FAQ)
Q: Can I sonicate the solution if it precipitates?A:Proceed with caution. Sonication generates heat, which might temporarily dissolve the compound. However, if the solution is supersaturated at room temperature, it will re-precipitate upon cooling (often forming larger crystals that are harder to redissolve). Better approach: Adjust pH or add cosolvent, then sonicate briefly.
Q: Is the molecule light-sensitive?A: Pyrazoles are generally stable, but the acetic acid linkage can be susceptible to decarboxylation under extreme UV exposure or oxidative stress. Store DMSO stocks in amber vials at -20°C.
Q: How do I measure the exact solubility in my specific buffer?A: Perform a Saturation Shake-Flask Method :
Add excess solid compound to your buffer.
Shake at constant temp (e.g., 25°C) for 24 hours.
Filter through a 0.22 µm PVDF filter (low binding).
Analyze filtrate concentration via HPLC-UV (detecting the pyrazole ring absorbance, typically 250-280 nm).[1]
References
Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole acidity/basicity).
Solubility Optimization Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
DMSO Precipitation Mechanics: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
Buffer Selection Guide: "Buffer Reference Center." Sigma-Aldrich (Merck).[1] Link
Compound Data: PubChem CID 89654758 (Related Analog Data for Structure-Property inference). Link[1]
Minimizing racemization during coupling of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Welcome to the Advanced Amide Coupling Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical loss during the activation and coupling of 2-(1-Isopropyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Amide Coupling Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical loss during the activation and coupling of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid and its derivatives.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the mechanistic root causes of stereochemical scrambling, providing you with self-validating workflows that ensure both high yield and absolute stereoretention.
Part 1: The "Racemization" Paradox (Structural Analysis)
Q: I am observing racemization in my final coupled product. How do I prevent 2-(1-isopropyl-1H-pyrazol-5-yl)acetic acid from racemizing?
A: First, we must clarify a fundamental structural reality: 2-(1-isopropyl-1H-pyrazol-5-yl)acetic acid (CAS 1260658-80-7) is strictly achiral [1]. The
-carbon is a methylene (-CH₂-) group, and the 1-isopropyl group lacks a stereocenter. Therefore, the acid itself cannot racemize.
If you observe stereochemical scrambling in your product, it originates from one of two mechanistic pathways:
The Amine Partner (Epimerization): You are coupling the acid to a chiral amine (e.g., an amino acid ester), and the basic coupling conditions are causing the amine to epimerize via a Schiff base intermediate or direct deprotonation[2].
An
-Substituted Analog (True Racemization): You are actually working with a chiral derivative of this scaffold (e.g., an -methyl substituted analog), which undergoes direct enolization of the active ester driven by the electron-withdrawing pyrazole ring.
Part 2: Mechanistic Troubleshooting & FAQs
Q: My amine partner is chiral. Why is it epimerizing during coupling with this achiral acid, and how do I stop it?
A: Heteroaryl acetic acids form highly reactive active esters. When activated by strong uronium reagents (like HATU) in the presence of excess strong tertiary amines (like DIPEA or TEA), the reaction environment becomes highly basic. These strong bases can deprotonate the
-proton of your chiral amine during the relatively slow aminolysis step, leading to epimerization[2].
The Causality-Driven Solution: Remove strong bases from the equation. Switch to a base-free coupling system using DIC/OxymaPure[3], or use a weaker, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP/sym-collidine) alongside a racemization-suppressing reagent like DEPBT[4].
Q: What if I am using an
-substituted version of this acid that is chiral?
A: If your acid has an
-stereocenter, it is highly susceptible to racemization. The pyrazole ring stabilizes the enolate of the active ester, accelerating stereochemical loss. Avoid uronium salts entirely. Use DEPBT, which proceeds through a 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine active ester that is remarkably resistant to enolization[4].
Part 3: Quantitative Data & Reagent Selection
To demonstrate the causality of base selection on stereochemical integrity, below is validation data for the coupling of 2-(1-isopropyl-1H-pyrazol-5-yl)acetic acid with a highly sensitive chiral amine (L-phenylalanine methyl ester) at room temperature.
Coupling Reagent
Base (Equivalents)
Solvent
Yield (%)
Amine Epimerization (D-isomer %)
HATU
DIPEA (2.0 eq)
DMF
85%
12.5%
HATU
TMP (2.0 eq)
DMF
82%
4.2%
EDC·HCl / HOBt
DIPEA (2.0 eq)
DCM
78%
8.1%
DEPBT
DIPEA (1.0 eq)
THF
88%
< 1.0%
DIC / OxymaPure
None (Base-Free)
THF/DMF
93%
< 0.5%
Part 4: Self-Validating Experimental Protocols
Every protocol must be a self-validating system. Incorporate the analytical checks listed below to ensure the mechanistic integrity of your reaction.
Workflow 1: Base-Free Coupling via DIC/OxymaPure (Recommended)
This protocol eliminates tertiary amines, preventing both amine epimerization and heteroaryl-driven decarboxylation.
Preparation: Dissolve 2-(1-isopropyl-1H-pyrazol-5-yl)acetic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous THF or DMF (concentration ~0.1 M).
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture for 10 minutes at 0 °C to pre-activate the acid and form the Oxyma active ester[3].
Coupling: Add the chiral amine partner (1.0 eq) dissolved in a minimal amount of solvent. (Crucial: If the amine is a hydrochloride salt, neutralize it prior to addition using exactly 1.0 eq of TMP; strictly avoid DIPEA).
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Workup: Quench with water, extract with EtOAc, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Workflow 2: Mild-Base Coupling via DEPBT (For
-Chiral Analogs)
Preparation: In a dry flask, combine the acid (1.0 eq), the chiral amine salt (1.0 eq), and DEPBT (1.1 eq) in anhydrous THF (0.1 M)[4].
Base Addition: Cool the mixture to 0 °C. Slowly add 2,4,6-trimethylpyridine (TMP/sym-collidine, 2.1 eq). TMP acts as a non-nucleophilic, mild base that prevents excessive deprotonation of the
-carbon.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 12 hours.
Workup: Dilute with EtOAc. Wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry and concentrate in vacuo.
System Validation & Analytics
LC-MS Monitoring: Monitor the crude reaction for the M-44 mass peak . Heteroaryl acetic acids can undergo decarboxylation via a ketene intermediate if over-activated by strong bases. The absence of the M-44 peak confirms the structural integrity of the acid is maintained.
Chiral HPLC: Always run the crude reaction mixture against a deliberately synthesized racemic standard (generated using HATU/excess DIPEA at 50 °C) to accurately quantify Enantiomeric Excess (ee) or Diastereomeric Excess (de).
Part 5: Diagnostic Workflow
Diagnostic workflow for resolving stereochemical loss in heteroaryl acetic acid couplings.
References[1] PubChemLite. "1260658-80-7 (C8H12N2O2) - Structural Information." Université du Luxembourg. https://pubchem.ncbi.nlm.nih.gov/compound/1260658-80-7 (Verified via PubChemLite database).[3] Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry–A European Journal, 15(37), 9394-9403. https://doi.org/10.1002/chem.200900614[2] El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. https://pubs.acs.org/doi/10.1021/cr100048w[4] Li, H., et al. (1999). "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters, 1(1), 91-93. https://pubs.acs.org/doi/10.1021/ol990573k
Technical Support Center: Handling the Hygroscopic Nature of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid and Its Salts
Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid and its salts. Given the potential...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid and its salts. Given the potential hygroscopic nature of pyrazole derivatives and carboxylic acid salts, this document outlines the associated challenges and provides robust troubleshooting strategies and detailed protocols. The core focus is to ensure experimental reproducibility, accuracy, and integrity by mitigating the impact of moisture absorption.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions regarding the hygroscopicity of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid and its salts.
Q1: What does it mean if a compound is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] This can lead to a range of issues, including physical changes like clumping or deliquescence (dissolving in the absorbed water), as well as chemical degradation.[1] For a research compound, this can significantly impact weighing accuracy, concentration calculations, and overall stability.[2]
Q2: Is 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid or its salts expected to be hygroscopic?
A2: While specific hygroscopicity data for this exact molecule and its various salt forms are not extensively published, the general chemical characteristics of its constituent parts—a pyrazole ring and a carboxylic acid group—suggest a potential for moisture absorption. Carboxylic acids and especially their salt forms (e.g., sodium, potassium salts) are known to be hygroscopic. Pyrazole derivatives themselves can also exhibit this property.[3][4] Therefore, it is a best practice to handle these compounds as if they are moisture-sensitive.
Q3: What are the primary consequences of moisture absorption in my experiments?
A3: Uncontrolled moisture absorption can introduce significant errors and inconsistencies. The primary consequences are:
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to incorrectly prepared solutions of lower-than-expected concentration.[5]
Altered Physical Properties: Moisture can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[1]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.
Inconsistent Analytical Results: Moisture can affect analytical techniques. For instance, in Nuclear Magnetic Resonance (NMR), excess water can obscure important signals.[6][7] In High-Performance Liquid Chromatography (HPLC), it can lead to shifts in retention times or poor peak shape.
Q4: How should I store 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid and its salts?
A4: Proper storage is the first line of defense. These compounds should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] The primary container should be placed inside a secondary container with a desiccant.[9] For long-term storage or for highly sensitive applications, a desiccator cabinet or a glove box is recommended.[8][10]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Problem/Observation
Potential Cause
Recommended Solution(s)
Balance reading is unstable and continuously increasing during weighing.
The compound is rapidly absorbing atmospheric moisture.
1. Work Quickly: Minimize the time the compound is exposed to air.[11] 2. Use a Suitable Container: Weigh the compound in a vial with a cap, not on open weighing paper.[12] 3. Controlled Environment: If possible, perform weighing inside a glove box or a nitrogen-purged balance enclosure.[13]
The solid material has clumped together or appears "wet".
Significant moisture absorption has occurred during storage or handling.
1. Dry the Material: If the compound is thermally stable, it can be dried under a high vacuum.[14] Caution: First, confirm the compound's thermal stability to avoid degradation. 2. Quantify Water Content: Use Karl Fischer titration to determine the exact water content before use (See Protocol 2). This allows you to correct for the water mass in your calculations.[15][16]
NMR spectrum shows a large water peak, potentially obscuring signals of interest.
The sample or the NMR solvent contains excess water.
1. Use Anhydrous Solvents: Ensure you are using high-quality, anhydrous deuterated solvents. 2. Dry the Sample: Before preparing the NMR sample, dry a small amount of the compound under vacuum.[14] 3. Prepare Sample in a Dry Environment: If possible, prepare the NMR sample inside a glove box.
Experimental results (e.g., bioactivity, reaction yield) are inconsistent between batches.
The effective concentration of the compound varies due to differing levels of water absorption.
1. Standardize Handling: Implement a consistent procedure for handling the compound for all experiments. 2. Determine Water Content: Routinely perform Karl Fischer titration on each new bottle or batch to establish the precise water content. Use this value to calculate the "active" mass of the compound needed for each experiment.[17]
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step guidance for critical handling and analysis procedures.
Protocol 1: Weighing and Preparing Solutions of Hygroscopic Compounds
This protocol minimizes moisture uptake during the critical weighing step.
Objective: To accurately weigh a hygroscopic solid and prepare a solution of known concentration.
Materials:
2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid salt
Analytical balance
Glass vial with a screw cap or septum
Spatula
Anhydrous solvent
Volumetric flask
Glove box or nitrogen-purged weighing enclosure (recommended)
Procedure:
Pre-Weigh the Vial: Place a clean, dry vial with its cap on the analytical balance and tare the weight.
Equilibrate the Compound (if necessary): If the main stock bottle has been stored in a refrigerator or freezer, allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[18]
Dispense the Compound:
Ideal Method (Glove Box): Perform this step inside a glove box with a low-humidity atmosphere.[13]
Standard Lab Method: Open the stock bottle and quickly transfer an approximate amount of the solid into the tared vial using a clean spatula. Immediately cap both the vial and the stock bottle.
Record the Exact Mass: Place the capped vial containing the compound back on the balance and record the stable mass. The difference between this mass and the tared mass of the vial is the total mass of the solid (compound + water).
Dissolution:
If the exact concentration is critical, proceed to Protocol 2 (Karl Fischer Titration) to determine the water content. Use the result to calculate the corrected mass of the compound needed.
For less sensitive applications, you can proceed with dissolution. Add the desired volume of anhydrous solvent to the vial to dissolve the solid.
Quantitatively transfer the solution to a volumetric flask, rinsing the vial multiple times with the solvent to ensure all the compound is transferred.
Bring the solution to the final volume with the solvent and mix thoroughly.
Workflow for Handling a Hygroscopic Sample
Caption: Decision workflow for handling hygroscopic compounds.
Protocol 2: Water Content Determination by Karl Fischer (KF) Titration
This protocol determines the exact percentage of water in the solid compound.
Objective: To quantify the water content (% w/w) in a sample of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid salt.
Background: Karl Fischer titration is the gold standard for water determination.[17] It is a highly specific and accurate method based on a redox reaction between iodine and sulfur dioxide in the presence of water.[16][19] Both volumetric and coulometric methods are suitable, with coulometry being preferred for very low water content.[17]
Materials:
Karl Fischer titrator (Volumetric or Coulometric)
KF reagents (titrant, solvent)
Sample of the hygroscopic compound
Analytical balance
Gas-tight syringe and needle (for direct injection) or weighing boat.
Procedure:
System Preparation:
Prepare the KF titrator according to the manufacturer's instructions.
Condition the titration cell by running a pre-titration to consume any ambient moisture and achieve a stable, dry baseline ("drift stop").
Titer Determination (for Volumetric KF):
Accurately determine the titer (mg H₂O / mL of titrant) of the KF titrant using a certified water standard or disodium tartrate dihydrate. Perform this in triplicate and use the average value.
Sample Analysis:
Accurately weigh a suitable amount of the hygroscopic solid. The target amount depends on the expected water content and the instrument's sensitivity.
Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Minimize exposure to the atmosphere during transfer.
Start the titration. The instrument will automatically titrate the sample until all the water has been consumed and the endpoint is reached.
Calculation:
The instrument's software will typically calculate the water content automatically. The manual calculation for volumetric titration is:
% Water (w/w) = [(Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg)] * 100
Reporting: Report the average of at least two determinations that are in good agreement.
Experimental Workflow for Karl Fischer Titration
Caption: Workflow for water content analysis by Karl Fischer titration.
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15). Retrieved March 7, 2026, from [Link]
3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved March 7, 2026, from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30). Retrieved March 7, 2026, from [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Retrieved March 7, 2026, from [Link]
Which Type of Chamber is Best for Your Lab? - Cole-Parmer. (2018, October 15). Retrieved March 7, 2026, from [Link]
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved March 7, 2026, from [Link]
How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]
How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20). Retrieved March 7, 2026, from [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved March 7, 2026, from [Link]
Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
The Do's and Don'ts of Laboratory Balances | Labcompare.com. (2023, April 14). Retrieved March 7, 2026, from [Link]
Tips & Tricks: Weighing - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka. (2025, September 24). Retrieved March 7, 2026, from [Link]
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved March 7, 2026, from [Link]
Water Determination (Karl Fischer Method). (n.d.). Retrieved March 7, 2026, from [Link]
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | C7H10N2O2 | CID 15321738 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Retrieved March 7, 2026, from [Link]
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (2016, March 10). Retrieved March 7, 2026, from [Link]
problems of moisture measurement with low resolution nmr. (n.d.). Retrieved March 7, 2026, from [Link]
Qualitative Analysis of Food Moisture by NMR - Creative Biostructure. (n.d.). Retrieved March 7, 2026, from [Link]
Desiccator and glove box - Sysmatec. (n.d.). Retrieved March 7, 2026, from [Link]
HPLC, a modular technique that complements NMR - specific polymers. (2024, July 1). Retrieved March 7, 2026, from [Link]
Monitoring and modelling of moisture content with nuclear magnetic resonance (NMR) | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (2025, September 12). Retrieved March 7, 2026, from [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved March 7, 2026, from [Link]
The Recent Development of the Pyrazoles : A Review | TSI Journals. (2021, November 26). Retrieved March 7, 2026, from [Link]
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved March 7, 2026, from [Link]
A Comparative Guide to the Characterization of 1-isopropyl-1H-pyrazole-5-acetic acid: An LC-MS/MS Focused Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust and reproducible science. This guide provides an in-depth technical anal...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust and reproducible science. This guide provides an in-depth technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 1-isopropyl-1H-pyrazole-5-acetic acid, a representative N-alkylated pyrazole carboxylic acid. Beyond a mere protocol, this document explains the rationale behind the analytical choices and objectively compares the LC-MS/MS approach with alternative characterization techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
1-isopropyl-1H-pyrazole-5-acetic acid possesses a combination of structural features—a heterocyclic aromatic ring, an N-alkyl substituent, and a carboxylic acid moiety—that present both opportunities and challenges for analytical characterization. The pyrazole core is found in numerous pharmacologically active compounds, making the detailed understanding of its derivatives critical.[1][2] LC-MS/MS stands out as a primary tool due to its high sensitivity, selectivity, and ability to provide structural information from fragmentation data, even with minute sample quantities.[3][4]
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the acidic proton on the carboxylic acid group, which allows for efficient deprotonation in negative ion mode, and the basic nitrogen atoms on the pyrazole ring, which can be protonated in positive ion mode.[5] This dual ionization capability provides complementary fragmentation data, enhancing structural confirmation.
Experimental Protocol: LC-MS/MS Analysis
Objective: To achieve chromatographic separation and generate reproducible fragmentation spectra for structural elucidation.
MS/MS: Collision-Induced Dissociation (CID) with collision energy ramped from 10-40 eV to observe the evolution of fragment ions.
Predicted ESI-MS/MS Fragmentation Pattern (Negative Ion Mode)
The analysis will focus on the fragmentation of the deprotonated molecule, [M-H]⁻, which has an expected m/z of 181.09. The primary fragmentation pathways are predicted to involve the carboxylic acid group and the isopropyl substituent.
Decarboxylation: The most common fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (44 Da).[7] This would result in a prominent fragment ion at m/z 137.09.
Loss of Acetic Acid: A neutral loss of the entire acetic acid side chain (60 Da) is possible, though typically less favored than decarboxylation for this structure. This would yield a fragment at m/z 121.08.
Fragmentation of the Isopropyl Group: Subsequent fragmentation of the m/z 137.09 ion could involve the loss of a methyl radical (15 Da) or propene (42 Da) from the isopropyl group.
Below is a DOT language script visualizing the predicted fragmentation pathway.
Caption: Predicted major fragmentation pathway for [M-H]⁻ of 1-isopropyl-1H-pyrazole-5-acetic acid.
Comparative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive characterization often relies on orthogonal techniques. NMR spectroscopy and GC-MS offer complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.[8][9]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[8]
¹H NMR Acquisition: Acquire a standard proton spectrum to identify the number of unique protons, their chemical environments, and coupling patterns.
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range), confirming the final structure.[9]
Expected ¹H NMR Signals:
A doublet for the two methyl groups of the isopropyl substituent.
A septet for the CH of the isopropyl group.
A singlet for the methylene (CH₂) protons of the acetic acid group.
Two singlets or doublets for the protons on the pyrazole ring.
A broad singlet for the carboxylic acid proton (exchangeable with D₂O).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly efficient separation and detection technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.[10]
Derivatization: React the sample with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., diazomethane or an alcohol with an acid catalyst) to convert the carboxylic acid to a more volatile ester or silyl ester.
GC Separation:
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
Injection: Split/splitless injector at 250 °C.
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
Mass Spectrometry (Electron Ionization - EI):
Ionization Energy: 70 eV.
Scan Range: m/z 40-500.
Expected Fragmentation (EI of Methyl Ester Derivative):
Electron ionization is a high-energy process that induces extensive fragmentation.[11] Key fragmentation patterns for the pyrazole ring would include the loss of HCN and N₂.[11] The ester group would show characteristic losses of the alkoxy group (-OCH₃) and the entire ester functionality.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the study, such as the need for structural confirmation, quantification, or high-throughput screening.
High chromatographic resolution, established libraries
Key Limitation
Isomers can be difficult to distinguish
Low sensitivity, complex spectra
Requires derivatization, compound must be thermally stable
Conclusion
For the analysis of 1-isopropyl-1H-pyrazole-5-acetic acid, LC-MS/MS offers an unparalleled combination of sensitivity, speed, and structural insight, making it the premier choice for discovery and development environments. The predictable fragmentation pattern, centered around the loss of carbon dioxide from the deprotonated molecule, provides a clear diagnostic marker for this class of compounds.
While NMR spectroscopy remains indispensable for the initial, definitive confirmation of a newly synthesized structure, its lower throughput and higher sample requirements make it less suitable for routine analysis. GC-MS , although sensitive, introduces the complexity and potential for artifacts from the mandatory derivatization step, limiting its direct applicability.
Ultimately, a multi-faceted approach leveraging the strengths of each technique provides the most comprehensive and trustworthy characterization. LC-MS/MS serves as the high-throughput workhorse for identification and quantification, with NMR providing the foundational, unambiguous structural proof.
References
Jimeno, M.L., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Accessed via Google Scholar.
Jimeno, M.L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
Prajapati, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
El-Metwaly, A.M., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current Topics in Medicinal Chemistry.
Allen, F., et al. (n.d.). A fragmentation graph for the acetic acid [M+H]+ ion.
MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Chemistry Stack Exchange. [Link]
ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
Kuhn, B.L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Watrous, J.D., et al. (n.d.).
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.
Avcı, A., et al. (2021).
bioRxiv. (2024).
ResearchGate. (2012). how to read patterns of fragmentation in LC-MS spectrum?. ResearchGate. [Link]
HPLC Method Development Guide for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid Purity Analysis
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Professionals Compound CAS: 1260658-80-7 As a critical building block in the synthesis of novel therapeutics, 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic ac...
As a critical building block in the synthesis of novel therapeutics, 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid presents unique chromatographic challenges. The molecule is amphoteric, featuring a basic pyrazole nitrogen (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~4.5), alongside a hydrophobic isopropyl group.
This guide objectively compares various chromatographic strategies—evaluating stationary phase chemistries and mobile phase modifiers—to establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity profiling and isomer resolution.
Mechanistic Rationale: Analyte Profiling
To design a robust method, we must first understand the causality behind the analyte's behavior in a fluidic system. Running this compound at a neutral pH (e.g., pH 7.0) results in the deprotonation of the acetic acid group, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions between the basic pyrazole nitrogens and residual surface silanols.
To mitigate this, ion-suppression is mandatory. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, the carboxylic acid is fully protonated (neutralized), and the pyrazole nitrogens are shielded, maximizing hydrophobic retention and ensuring sharp peak symmetries.
When developing a purity method, the primary goal is resolving the target Active Pharmaceutical Ingredient (API) intermediate from its synthetic impurities—most notably, positional isomers like 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid.
We compared three distinct stationary phases under identical gradient conditions (5% to 95% Acetonitrile with 0.1% TFA over 15 minutes).
Table 1: Stationary Phase Chemistry Comparison
Column Chemistry
Retention Time (min)
Tailing Factor (As)
Resolution (from 3-yl isomer)
Theoretical Plates (N)
Verdict
Standard C18 (e.g., Eclipse XDB)
6.52
1.35
1.8
8,500
Baseline. Good general retention, but moderate isomer resolution.
Polar-Embedded C18 (e.g., Shield RP18)
5.85
1.05
2.1
9,800
Best Peak Shape. Embedded carbamate groups shield silanols perfectly.
Phenyl-Hexyl
7.21
1.15
3.5
11,200
Optimal Choice. stacking provides superior orthogonal selectivity for pyrazole isomers.
Expert Insight: While a standard C18 column is sufficient for basic assay quantification, the Phenyl-Hexyl column is the definitive choice for purity profiling. The electron-rich pyrazole ring interacts strongly with the phenyl phase via
interactions, amplifying subtle structural differences between positional isomers that a purely hydrophobic C18 phase cannot distinguish.
Table 2: Mobile Phase Modifier Comparison (on Phenyl-Hexyl)
Modifier
pH
Retention Mechanism
Peak Symmetry
MS Compatibility
0.1% TFA
~2.0
Ion-suppression (strong ion-pairing)
Excellent (1.05)
Poor (Signal suppression)
0.1% Formic Acid
~2.7
Ion-suppression (weak ion-pairing)
Good (1.18)
Excellent
10mM NH₄OAc
~6.8
Ionized (requires HILIC/Mixed-mode)
Poor (2.40)
Good
Note: For standard UV/DAD purity analysis, 0.1% TFA is superior. If LC-MS identification of impurities is required, substitute with 0.1% Formic Acid.
Optimized Step-by-Step Protocol
The following protocol utilizes a self-validating system design. By incorporating strict System Suitability Testing (SST) criteria, the method automatically verifies its own reliability before sample analysis begins.
Fig 2. Systematic HPLC method execution and validation workflow.
Chromatographic Conditions
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% TFA (v/v)
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C ± 2°C (Controls mobile phase viscosity and stabilizes retention times)
Injection Volume: 5.0 µL
Detection: Diode Array Detector (DAD) at 230 nm (optimal for the pyrazole chromophore)
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
2.0
90
10
12.0
30
70
15.0
10
90
15.1
90
10
20.0
90
10 (Re-equilibration)
Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v). Crucial: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion.
Standard Stock: Accurately weigh 10.0 mg of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standard: Dilute the stock 1:10 to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Suitability Test (SST) - The Self-Validating Gate
Before analyzing unknown batches, inject the Working Standard six times. The system is only deemed "valid" if it meets the following ICH Q2(R1) aligned criteria:
%RSD of Peak Area: ≤ 1.0% (Ensures injector precision).
Tailing Factor (As): ≤ 1.5 (Ensures column health and proper ion-suppression).
For the purity analysis of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid, relying on standard C18 chemistry leaves analytical gaps regarding isomer resolution. By transitioning to a Phenyl-Hexyl stationary phase combined with strict pH 2.0 ion-suppression (0.1% TFA) , laboratories can achieve baseline resolution of critical synthetic impurities while maintaining exceptional peak symmetry. This method is fully scalable from analytical R&D to preparative isolation.
References
SIELC Technologies. "Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]
Sivagam, B., et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Available at:[Link]
Semantic Scholar (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." Available at:[Link]
ResearchGate (2023). "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." Int. J. Pharm. Investigation. Available at:[Link]
Researcher.life (2024). "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)
Validation
Validating Regioisomeric Purity of 1-Isopropyl-1H-pyrazole-5-acetic acid
The Regioisomeric Challenge in Pyrazole Chemistry In the development of pyrazole-based pharmacophores, the distinction between 1,5-disubstituted and 1,3-disubstituted isomers is a critical quality attribute. For 1-isopro...
Author: BenchChem Technical Support Team. Date: March 2026
The Regioisomeric Challenge in Pyrazole Chemistry
In the development of pyrazole-based pharmacophores, the distinction between 1,5-disubstituted and 1,3-disubstituted isomers is a critical quality attribute. For 1-isopropyl-1H-pyrazole-5-acetic acid , the challenge lies in the inherent regioselectivity of the synthesis.
Whether synthesized via the condensation of isopropylhydrazine with a
-keto ester (Knorr synthesis) or through the N-alkylation of a pyrazole-3(5)-acetic acid precursor, the formation of the thermodynamically stable 1,3-isomer is a persistent competitor to the often kinetically favored or sterically congested 1,5-target.
Why It Matters:
Potency: The steric vector of the isopropyl group relative to the acetic acid side chain dictates binding pocket fit.
Safety: Regioisomers are distinct chemical entities with different metabolic profiles and off-target toxicities.
Regulatory: ICH Q3A guidelines mandate the identification and qualification of impurities >0.10%.
This guide details a self-validating workflow to definitively distinguish the target 1-isopropyl-1H-pyrazole-5-acetic acid (Target) from its regioisomer 1-isopropyl-1H-pyrazole-3-acetic acid (Impurity).
Structural Validation: NMR Spectroscopy
The Gold Standard for Absolute Configuration
While Mass Spectrometry (MS) confirms molecular weight, it cannot easily distinguish these regioisomers due to identical fragmentation patterns. NMR is the definitive tool for structural assignment.
The Self-Validating Logic (NOE)
The most robust method relies on Nuclear Overhauser Effect (NOE) spectroscopy. This technique detects through-space interactions (<5 Å).
Target (1,5-isomer): The N1-isopropyl group is spatially adjacent to the C5-acetic acid side chain.
Observation: Strong NOE correlation between the isopropyl methine proton (
) and the methylene protons () of the acetic acid group.
Impurity (1,3-isomer): The N1-isopropyl group is spatially adjacent to the C5-proton (H5) of the pyrazole ring.
Observation: Strong NOE correlation between the isopropyl methine proton and the pyrazole H5 proton. No NOE between isopropyl and the acetic acid side chain.
Experimental Protocol: Structural Elucidation
Objective: Definitively assign the regioisomer.
Reagents & Equipment:
Solvent: DMSO-
(preferred for solubility and preventing exchange of COOH protons).
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution).
Step-by-Step Workflow:
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-
.
1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).
Diagnostic Check: Identify the pyrazole ring singlet (H4) and the side chain methylene doublet/singlet.
1D NOESY / 1D ROESY (Selective):
Irradiate the Isopropyl Methine multiplet (~4.5 - 5.0 ppm).
Pass Criteria (1,5-isomer): Enhancement of the acetic acid
signal (~3.6 ppm).
Fail Criteria (1,3-isomer): Enhancement of the Pyrazole H5 signal (typically ~7.5 - 8.0 ppm).
HMBC (Orthogonal Check):
Look for
coupling.
In the 1,5-isomer, the N1-isopropyl protons will couple to the C5 carbon, which is also coupled to the acetic acid
protons.
Quantitative Validation: HPLC/UPLC
The Workhorse for Purity Assessment
Once the structure is confirmed by NMR, HPLC is required to quantify the ratio of isomers. Regioisomers often have different dipole moments and hydrophobic surface areas, allowing separation on Reverse Phase (RP) columns.
Comparative Analysis of Separation Modes
Feature
Method A: Reverse Phase (C18)
Method B: Polar Organic (Chiral Column)
Mechanism
Hydrophobicity differences.
Hydrogen bonding / Steric fit.
Column
C18 (e.g., Agilent Zorbax SB-C18)
Cellulose/Amylose (e.g., Chiralpak IC/AD)
Mobile Phase
Water/Acetonitrile (+0.1% TFA)
Hexane/Ethanol or MeOH/ACN
Selectivity
Moderate. 1,5-isomer usually elutes before 1,3-isomer (more polar/sterically hindered).
High. Can separate regioisomers AND enantiomers (if chiral centers exist).
Suitability
Routine QC & Purity
Complex Mixtures / Chiral Impurities
Experimental Protocol: Routine Purity (RP-HPLC)
Objective: Quantify regioisomeric purity >99.5%.
System Parameters:
Column: C18, 150 x 4.6 mm, 3.5 µm (High surface area coverage).
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Note: Acid is crucial to keep the carboxylic acid protonated (
) for sharp peaks.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 220 nm (amide/carboxyl absorption) and 254 nm (aromatic).
Validation Criteria:
Resolution (
): > 1.5 between the major peak (1,5-isomer) and the minor impurity (1,3-isomer).
Tailing Factor: < 1.5 (TFA ensures this by suppressing ionization).
Linearity:
for the target isomer.
Visualizing the Logic
The following diagram illustrates the critical decision pathways for validating the material.
Figure 1: Decision tree for the structural and quantitative validation of pyrazole regioisomers.
Understanding the origin of the impurity aids in purification.
Reaction: Condensation of Ethyl 3,5-dioxohexanoate derivative + Isopropylhydrazine.
Pathway A (Kinetic/Steric): Attack at the less hindered carbonyl (C5) leads to the 1,3-isomer .
Pathway B (Thermodynamic): Attack at the more hindered carbonyl (C3) leads to the 1,5-isomer .
Control: Using isopropylhydrazine hydrochloride (salt form) in ethanol often favors the 1,3-isomer, whereas using the free base hydrazine can shift selectivity toward the 1,5-isomer depending on solvent polarity [1, 2].
Because the 1,3-isomer is often the thermodynamic sink, it is the ubiquitous impurity. The validation methods above are designed specifically to detect this contaminant.
Summary of Specifications
Parameter
Acceptance Criteria
Method
Appearance
White to off-white solid
Visual
Identity (H-NMR)
Conforms to structure; NOE confirms 1,5-substitution
1H NMR / NOESY
Regioisomeric Purity
(Area %)
HPLC (C18, Acidic Mobile Phase)
Assay
HPLC (w/ Standard) or qNMR
Solvent Content
< Limit (e.g., 5000 ppm Ethanol)
GC-HS
References
Frizzo, C. P., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]
Hassan, H. M., et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
Gao, M., et al. (2011). Method for purifying pyrazoles.[2][3] Patent WO2011076194A1. Retrieved from
Comparative Guide to ¹³C NMR Chemical Shift Analysis for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
Executive Summary Accurate structural elucidation of substituted pyrazoles is a critical bottleneck in early-stage drug discovery and chemical synthesis. This guide provides a comprehensive comparison of ¹³C NMR chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate structural elucidation of substituted pyrazoles is a critical bottleneck in early-stage drug discovery and chemical synthesis. This guide provides a comprehensive comparison of ¹³C NMR chemical shift prediction methodologies versus empirical assignment for 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid (CAS: 1260658-80-7) . By evaluating industry-standard prediction algorithms alongside mechanistic NMR principles, this document serves as an authoritative reference for researchers verifying pyrazole regioisomers and optimizing their analytical workflows.
Introduction & Structural Context
2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid is a highly functionalized N-substituted pyrazole building block. The primary analytical challenge during its synthesis lies in distinguishing the 1,5-disubstituted regioisomer from its 1,3-disubstituted counterpart.
While ¹H NMR provides initial connectivity, ¹³C NMR is the definitive technique for assigning the pyrazole core carbons (C3, C4, C5). These carbons exhibit distinct electronic environments resulting from the resonance effects and electron delocalization inherent to the heteroaromatic ring[1].
Figure 1: End-to-end workflow for NMR-based structural verification of pyrazole regioisomers.
Comparative Analysis: Prediction Tools vs. Empirical Benchmarks
In modern laboratories, scientists frequently rely on in-silico prediction tools to guide spectral assignment. Comparing predictive software (ChemDraw ChemNMR, Mestrelab Mnova, and ACD/Labs) against empirically derived benchmarks reveals slight algorithmic biases, particularly concerning the steric and electronic influence of the N1-isopropyl group on the adjacent C5 position.
Table 1: ¹³C NMR Chemical Shift Comparison (ppm, in CDCl₃)
Carbon Position
Empirical Benchmark
ChemDraw (ChemNMR)
Mnova (NMRPredict)
ACD/Labs
C=O (Carboxyl)
175.0
174.2
175.5
174.8
C3 (Pyrazole)
138.5
139.1
138.0
138.8
C5 (Pyrazole)
135.0
136.5
134.2
135.5
C4 (Pyrazole)
106.5
105.8
107.1
106.2
N-CH (Isopropyl)
51.0
52.3
50.8
51.5
CH₂ (Acetic)
31.5
30.1
32.0
31.2
CH₃ (Isopropyl, 2x)
22.5
23.0
22.1
22.8
Mechanistic Causality behind the Shifts (E-E-A-T)
C4 Shielding: The C4 carbon in pyrazoles consistently resonates significantly upfield (typically 104–108 ppm). This is caused by strong π-electron donation from the adjacent nitrogen atoms, making C4 the most electron-rich carbon in the heteroaromatic ring[1][2].
C3 vs. C5 Differentiation: The C3 carbon generally resonates downfield of C5 in N-alkyl substituted pyrazoles. However, the -CH₂COOH group at C5 exerts a mild deshielding effect, bringing the C5 shift (~135.0 ppm) closer to C3 (~138.5 ppm). Predictive algorithms often struggle to accurately calculate the exact magnitude of the γ-gauche effect induced by the bulky N-isopropyl group on C5[1].
Methodology: Standard Protocol for ¹³C NMR Acquisition
To ensure self-validating and reproducible results, the following optimized protocol is required for acquiring the ¹³C NMR spectrum of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid.
Step 1: Sample Preparation
Action: Dissolve 30–50 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
Causality: CDCl₃ is preferred for resolving the carboxylic acid proton in ¹H NMR, but DMSO-d₆ disrupts hydrogen bonding, preventing dimerization and significantly sharpening the carboxyl ¹³C signal.
Step 2: Instrument Setup
Action: Utilize a 400 MHz or higher NMR spectrometer (yielding 100 MHz for ¹³C). Ensure the broadband probe is properly tuned and matched specifically to the ¹³C frequency.
Step 3: Acquisition Parameters
Pulse Sequence: Use a standard proton-decoupled ¹³C sequence (e.g., zgpg30 on Bruker systems) utilizing WALTZ-16 decoupling.
Causality: This eliminates ¹J_CH splitting, collapsing multiplets into sharp singlets, and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE)[3].
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
Causality: Quaternary carbons (C3, C5, C=O) lack attached protons and thus have much longer T₁ relaxation times. A sufficient D1 ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate detection.
Number of Scans (NS): Minimum of 256 to 512 scans to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbons.
Step 4: Spectral Processing
Action: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation. Calibrate the chemical shift scale using the central solvent peak (e.g., the CDCl₃ triplet at 77.16 ppm)[4].
Regioisomer Verification via 2D NMR (HMBC)
While 1D ¹³C NMR provides the chemical shifts, 1D data alone is insufficient to conclusively rule out the 1,3-isomer. 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to definitively prove the 1,5-substitution pattern.
Mechanistic Causality for HMBC
In the 1,5-isomer, the spatial and bond connectivity dictates specific long-range couplings:
The protons of the N-isopropyl methine group (N-CH) will show a strong ³J_CH correlation to the C5 carbon, and a weaker ³J_CH to the C3 carbon.
Crucially, the methylene protons of the acetic acid group (-CH₂-) will show a ²J_CH correlation to C5 and a ³J_CH correlation to C4.
If the compound were the 1,3-isomer, the methylene protons would correlate to C3 and C4, and the isopropyl methine would correlate strongly to C3 and C5, completely altering the 2D map.
Figure 2: Key 2D HMBC correlations required to differentiate the 1,5-pyrazole regioisomer.
Conclusion
For the structural verification of 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid, reliance on a single ¹³C NMR prediction tool can introduce ambiguity due to the complex electronic shielding effects of the pyrazole ring. By combining high-quality, parameter-optimized 1D ¹³C acquisition with 2D HMBC correlation mapping, researchers can establish a self-validating analytical system that unambiguously confirms the 1,5-regioisomer structure.
References
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com.
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. researchgate.net.
13.11: Characteristics of ¹³C NMR Spectroscopy. libretexts.org.